GLPG2451
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-N-[(2S)-2-hydroxypropyl]-5-[4-(trifluoromethoxy)phenyl]sulfonylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O5S/c1-9(23)7-22-15(24)14-13(20)6-12(8-21-14)28(25,26)11-4-2-10(3-5-11)27-16(17,18)19/h2-6,8-9,23H,7,20H2,1H3,(H,22,24)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOGNCVNHXWFIX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=C(C=N1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)C1=C(C=C(C=N1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055015-61-5 | |
| Record name | GLPG-2451 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055015615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLPG-2451 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W94ID4MZ81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GLPG2451 mechanism of action on CFTR
An In-depth Technical Guide on the Core Mechanism of Action of GLPG2451 on CFTR
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystic Fibrosis (CF) is a monogenic autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] These mutations lead to a dysfunctional or absent CFTR protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[2] The development of CFTR modulators, which target the underlying protein defect, has revolutionized CF treatment.[1] These modulators are broadly classified as correctors, which increase the quantity of CFTR protein at the cell surface, and potentiators, which enhance the channel's gating function.[3][4] This document provides a detailed technical overview of this compound, an investigational CFTR potentiator co-developed by Galapagos and AbbVie.[5] We will explore its core mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and illustrate the underlying principles through diagrams.
Introduction to this compound
This compound is a small molecule CFTR potentiator designed to improve the function of the CFTR channel.[6] Unlike CFTR correctors that address protein trafficking defects, this compound acts on CFTR channels already present at the cell surface to enhance their gating, or open probability.[3][4] It was selected as a clinical candidate based on its potent activity and pharmacokinetic properties that favor a once-daily dosing schedule.[4][5] Preclinical studies have characterized its efficacy on various CFTR mutants, particularly the F508del mutation when rescued by either low temperature or a corrector molecule.[7][8] this compound is also known to be metabolized into an active component, M31, which exhibits efficacy similar to the parent drug.[5]
Core Mechanism of Action: CFTR Channel Potentiation
The primary mechanism of action of this compound is the potentiation of CFTR channel activity.[5] For CFTR channels located at the plasma membrane, this compound directly modulates channel gating, which is the process of channel opening and closing.[3] In dysfunctional mutant CFTR, the channel spends excessive time in a closed state, thereby reducing overall ion transport. This compound enhances channel function by increasing the open probability (Pₒ) of the CFTR channel.[7][8]
Electrophysiological studies have demonstrated that this is achieved by:
-
Prolonging the channel's open time (τₒ): The channel remains in the open, ion-conducting conformation for a longer duration.[7][8]
-
Reducing the channel's closed time (τₑ): The time between channel opening bursts is shortened.[7][8]
This dual effect leads to a significant increase in the net chloride transport across the cell membrane, helping to restore hydration of the airway surface liquid. Importantly, this compound has been shown to lack corrector activity; it does not increase the cell surface density of F508del CFTR.[7][8]
Caption: Mechanism of this compound as a CFTR potentiator.
It is hypothesized that this compound competes for the same or a similar binding site as the potentiator VX-770 (ivacaftor), as co-administration of these compounds does not produce an additive effect on CFTR activation.[7] This suggests a common or overlapping binding epitope on the CFTR protein.[7]
Quantitative Data on this compound Activity
The activity of this compound has been quantified in various preclinical models, including engineered cell lines and primary human bronchial epithelial (HBE) cells derived from CF patients.
Table 1: Potency and Efficacy of this compound in Cellular Assays
| Assay Type | Cell/CFTR Type | Parameter | Value | Reference |
| YFP Halide Assay | HEK293 cells with low temp-rescued F508del CFTR | EC₅₀ | 11.1 ± 3.6 nM | [6][7][8] |
| TECC | Primary HBE cells (G551D/F508del) | EC₅₀ | 675 nM | [6][7] |
| TECC | Primary HBE cells (G551D/F508del) | Efficacy | 147% of VX-770 | [6][7] |
| YFP: Yellow Fluorescent Protein; TECC: Transepithelial Clamp Circuit; HBE: Human Bronchial Epithelial; EC₅₀: Half-maximal effective concentration. |
Table 2: Electrophysiological Effects of this compound on F508del CFTR Channel Gating (Patch-Clamp)
| Condition | Open Probability (Pₒ) | Mean Open Time (τₒ) | Mean Closed Time (τₑ) | Reference |
| Pre-Potentiator | 0.05 ± 0.01 | 2.14 ± 0.86 s | 47.88 ± 20.41 s | [7][8] |
| With this compound | 0.57 ± 0.05 | 5.05 ± 1.82 s | 4.44 ± 2.23 s | [7][8] |
| Data obtained from inside-out patches of cells expressing F508del CFTR. |
Experimental Protocols
The characterization of this compound relied on several key in vitro and ex vivo assays to measure CFTR function.
YFP-Halide Quenching Assay
This high-throughput screening assay is used to measure CFTR-mediated anion transport in living cells.
-
Principle: Halide-sensitive Yellow Fluorescent Protein (YFP) is expressed in a cell line (e.g., HEK293) that also expresses the CFTR channel of interest. The influx of halide ions, such as iodide (I⁻), through open CFTR channels quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to the CFTR channel activity.[2]
-
Methodology:
-
Cells stably expressing YFP and the desired CFTR construct (e.g., F508del) are plated in multi-well plates. For F508del, cells may be incubated at a lower temperature (~27°C) or treated with a corrector molecule to ensure some protein traffics to the cell surface.
-
The cells are washed with a chloride-containing buffer.
-
A baseline fluorescence reading is taken.
-
CFTR channels are activated using a generic agonist like forskolin, which increases intracellular cAMP.
-
The test compound (this compound) is added at various concentrations.
-
The chloride buffer is rapidly replaced with an iodide-containing buffer, and fluorescence is measured over time. The initial rate of quenching is calculated to determine CFTR activity.[7]
-
Transepithelial Clamp Circuit (TECC) / Ussing Chamber
This electrophysiological technique measures ion transport across a monolayer of polarized epithelial cells.
-
Principle: Primary HBE cells are grown on permeable filter supports, where they form a polarized monolayer with tight junctions. This monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides. Electrodes measure the short-circuit current (Iₛ꜀), which is a direct measure of net ion transport across the epithelium.[9][10]
-
Methodology:
-
Primary HBE cells from CF patients (e.g., homozygous or heterozygous for F508del) are cultured on permeable supports until a confluent monolayer is formed.
-
The support is mounted in the Ussing chamber, bathed in physiological solutions.
-
To isolate CFTR-mediated current, other ion channels are often blocked pharmacologically (e.g., amiloride to block epithelial sodium channels).
-
CFTR is activated with forskolin.
-
This compound is added to the apical side, and the change in Iₛ꜀ is recorded. This change reflects the potentiation of CFTR-dependent chloride secretion.[7]
-
Single-Channel Patch-Clamp Electrophysiology
This is the gold-standard method for studying the gating properties of a single ion channel.
-
Principle: A glass micropipette with a very fine tip is pressed against the membrane of a cell expressing CFTR. A tight seal forms, allowing the electrical current passing through the single channel captured in the "patch" to be measured. The inside-out configuration is often used, where the patch of the membrane is excised, exposing the intracellular face of the channel to the bath solution.[9]
-
Methodology:
-
Cells expressing the CFTR construct of interest are identified for patching.
-
An inside-out patch of the cell membrane is excised.
-
The intracellular side of the patch is exposed to a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channel.
-
Baseline channel activity (openings and closings) is recorded.
-
This compound is added to the bath solution, and recordings are continued.
-
Analysis of the recordings allows for the direct measurement of changes in open probability (Pₒ), mean open time (τₒ), and mean closed time (τₑ).[7][8]
-
Caption: Experimental workflow for CFTR modulator evaluation.
Role in Combination Therapy
Given that this compound is a potentiator with no corrector activity, its clinical application is intended as part of a combination therapy, particularly for patients with the F508del mutation. The F508del mutation causes both a processing defect (most protein is degraded before reaching the cell surface) and a gating defect (channels that do reach the surface function poorly).
A combination therapy for F508del typically includes:
-
Corrector(s): To rescue the misfolded F508del-CFTR protein and increase its density at the cell membrane. (e.g., GLPG2222).[5]
-
Potentiator: To enhance the function of the corrector-rescued channels at the cell surface (e.g., this compound).[5]
Studies using intestinal organoids have shown that a triple combination of correctors (ABBV/GLPG-2222, GLPG/ABBV-2737) and the potentiator ABBV/GLPG-2451 results in a greater restoration of CFTR function compared to dual-combination therapies.[1]
Caption: Logic of combination therapy for F508del-CFTR.
Conclusion
This compound is a potent, second-generation CFTR potentiator that acts directly on the CFTR channel to increase its open probability by prolonging open time and shortening closed time.[7][8] Its mechanism has been thoroughly characterized through a suite of preclinical assays, from high-throughput screens to detailed electrophysiological recordings in patient-derived cells.[7] While it does not possess corrector activity, its function is critical as a component of combination therapies designed to address multiple defects associated with common CFTR mutations like F508del.[1] The data presented here underscore the specific role of this compound in enhancing channel gating, making it a key component in the development of multi-drug regimens for the treatment of Cystic Fibrosis.
References
- 1. CFTR Rescue in Intestinal Organoids with GLPG/ABBV-2737, ABBV/GLPG-2222 and ABBV/GLPG-2451 Triple Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound, a Novel Once Daily Potentiator for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]
- 9. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
- 10. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of GLPG2451: A CFTR Potentiator for Cystic Fibrosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. The discovery of small-molecule CFTR modulators has revolutionized the treatment of CF. This technical guide provides a comprehensive overview of the discovery and chemical synthesis of GLPG2451, a novel, once-daily CFTR potentiator developed by Galapagos and AbbVie.[1] this compound, chemically identified as N-(4-(1-ethyl-1H-pyrazol-4-yl)-2-methyl-6-(methylsulfonyl)pyridin-3-yl)acetamide, emerged from a focused discovery effort to identify potent and safe CFTR potentiators with favorable pharmacokinetic profiles.
Discovery of this compound
The development of this compound was part of a broader research program aimed at creating a triple combination therapy to treat a wider population of individuals with CF.[2] The discovery process, as detailed in the Journal of Medicinal Chemistry, employed a scaffold hopping strategy to identify novel chemical series with potent CFTR potentiator activity while mitigating genotoxic liabilities observed in earlier compounds.[3] This approach led to the identification of a promising pyridine-based scaffold.
The lead optimization process focused on enhancing potency, metabolic stability, and pharmacokinetic properties to achieve a once-daily dosing regimen.[3][4] this compound was selected as a clinical candidate based on its excellent in vitro potency, favorable pharmacokinetic profile, and low potential for cytochrome P450 (CYP) induction.[3]
Mechanism of Action
This compound is a CFTR potentiator.[1] In individuals with CF who have certain mutations, the CFTR protein is present on the cell surface but has a defective "gate," limiting the flow of ions. Potentiators like this compound bind to the CFTR protein and increase the probability that the channel is open, thereby enhancing chloride transport.[1][3] This action helps to restore the hydration of epithelial surfaces in the lungs and other organs, alleviating the symptoms of CF.[1]
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Galapagos begins Phase l trial of this compound to treat cystic fibrosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Discovery of this compound, a Novel Once Daily Potentiator for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpg.com [glpg.com]
The Nexus of Potentiation: A Technical Guide to the GLPG2451 Binding Site on the CFTR Protein
For Immediate Release
Mechelen, Belgium; North Chicago, IL – December 8, 2025 – This technical guide offers an in-depth exploration of the binding site and mechanism of action of GLPG2451, an investigational potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Developed through a collaboration between Galapagos NV and AbbVie, this compound is a key component of a triple-combination therapy aimed at addressing the underlying cause of cystic fibrosis (CF) for a broad patient population. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of CFTR modulation.
Cystic fibrosis is a genetic disorder stemming from mutations in the CFTR gene, which result in a dysfunctional CFTR protein. This protein is an ion channel responsible for the transport of chloride ions across the cell membrane of epithelial cells. Its malfunction leads to the production of thick, sticky mucus, causing severe complications in the lungs, digestive system, and other organs. This compound acts as a potentiator, a class of molecules that enhance the opening probability of the CFTR channel, thereby increasing chloride transport and restoring a more normal cellular function.
The this compound Binding Site: A Shared Pocket of Potentiation
While a definitive crystal structure of this compound in complex with the CFTR protein is not publicly available, a substantial body of evidence, including competitive assays and structural data from analogous compounds, has elucidated its binding site with a high degree of confidence. Research indicates that this compound shares a common binding site with another potentiator from a distinct chemical series, GLPG1837, and the FDA-approved potentiator, ivacaftor (VX-770).
A key study demonstrated that this compound and GLPG1837 do not produce an additive effect when co-administered, strongly suggesting they compete for the same binding site on the CFTR protein[1]. This shared site is a hotspot for potentiation, located within a transmembrane pocket of the CFTR protein.
Cryo-electron microscopy (cryo-EM) structures of human CFTR in complex with ivacaftor and GLPG1837 have revealed the precise location of this binding pocket. It is situated at the interface of several transmembrane helices (TMs), specifically TM4, TM5, and TM8. This strategic location allows the potentiator molecule to act as a "molecular glue," stabilizing the open conformation of the channel.
Further insights from molecular docking and site-directed mutagenesis studies on GLPG1837, which are highly relevant to this compound, have identified key amino acid residues that form this binding pocket. These residues are critical for the interaction and efficacy of the potentiator.
Key Amino Acid Residues Involved in the Potentiator Binding Pocket:
| Residue | Transmembrane Helix | Role in Binding |
| D924 | TM8 | Forms hydrogen bonds with the potentiator. |
| N1138 | TM12 | Contributes to the binding affinity. |
| S1141 | TM12 | Involved in the interaction with the potentiator. |
| F312 | TM5 | Contributes to the hydrophobic interactions within the pocket. |
| Y304 | TM5 | Plays a role in the binding of the potentiator. |
Quantitative Analysis of this compound Efficacy
The potency of this compound has been quantified across a range of in vitro assays, demonstrating its effectiveness in potentiating the function of both wild-type and mutant forms of the CFTR protein. The following tables summarize the key quantitative data available for this compound.
Table 1: EC50 Values of this compound in YFP Halide Assays
| CFTR Mutant | Cell Line | Assay Condition | EC50 (nM) | Efficacy (% of VX-770) | Reference |
| F508del | CFBE | Low temperature corrected | 11.1 | - | [2] |
| G178R | HEK293 | - | Similar to VX-770 | 106% | [1] |
| S549N | HEK293 | - | Similar to VX-770 | 109% | [1] |
| G551D | HEK293 | - | Similar to VX-770 | 171% | [1] |
| R117H | HEK293 | - | Similar to VX-770 | 105% | [1] |
Table 2: EC50 Values of this compound in Primary Human Bronchial Epithelial (HBE) Cells (TECC Assay)
| CFTR Genotype | Assay Condition | EC50 (nM) | Efficacy (% of VX-770) | Reference |
| G551D/F508del | - | 675 | 147% | [1] |
Experimental Protocols
The characterization of this compound and the elucidation of its binding site have relied on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.
Yellow Fluorescent Protein (YFP) Halide Assay
This cell-based fluorescence assay is a high-throughput method for measuring CFTR channel activity.
-
Principle: Cells co-expressing a halide-sensitive YFP and the CFTR protein are used. The influx of halide ions (like iodide) through open CFTR channels quenches the YFP fluorescence. The rate of quenching is proportional to the CFTR channel activity.
-
Cell Culture: HEK293 or CFBE41o- cells are cultured in appropriate media and transiently or stably transfected with the desired CFTR construct and the YFP-H148Q/I152L plasmid.
-
Assay Procedure:
-
Cells are seeded in 96- or 384-well plates.
-
For corrector studies, cells are incubated with the corrector compound for a specified period (e.g., 24 hours). For potentiator studies on temperature-corrected F508del-CFTR, cells are incubated at a lower temperature (e.g., 27°C) for 24-48 hours.
-
The cell plate is placed in a fluorescence plate reader.
-
A baseline fluorescence is recorded.
-
A solution containing a CFTR agonist (e.g., forskolin) and the potentiator compound (e.g., this compound) at various concentrations is added.
-
Immediately after, a halide solution (e.g., sodium iodide) is injected, and the decrease in YFP fluorescence is monitored over time.
-
-
Data Analysis: The initial rate of fluorescence quenching is calculated and plotted against the compound concentration to determine the EC50 value.
Transepithelial Clamp Circuit (TECC) Assay
This assay measures ion transport across a monolayer of polarized epithelial cells, providing a more physiologically relevant assessment of CFTR function.
-
Principle: Primary human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports, forming a polarized monolayer. The Ussing chamber or a similar TECC system is used to measure the short-circuit current (Isc), which reflects the net ion transport across the epithelium.
-
Cell Culture: HBE cells are cultured at an air-liquid interface to promote differentiation and polarization.
-
Assay Procedure:
-
The permeable supports with the cell monolayers are mounted in the TECC chamber.
-
The basolateral and apical sides are bathed in physiological saline solutions.
-
The transepithelial voltage is clamped to 0 mV, and the resulting Isc is recorded.
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).
-
A CFTR agonist (e.g., forskolin) is added to stimulate CFTR activity.
-
The potentiator compound (this compound) is added to the apical bath in a cumulative concentration-dependent manner.
-
-
Data Analysis: The change in Isc upon addition of the potentiator is measured and used to generate a dose-response curve to calculate the EC50 and maximal efficacy.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through individual CFTR channels, providing detailed information on channel gating properties.
-
Principle: A glass micropipette with a very small tip opening is used to form a high-resistance seal with the plasma membrane of a cell expressing CFTR. This allows for the recording of the microscopic currents flowing through a single or a small number of ion channels.
-
Cell Preparation: Cells (e.g., CHO or HEK293) transfected with the CFTR construct are used.
-
Recording Configuration: The inside-out patch configuration is commonly used to study the effects of intracellularly applied compounds and ATP.
-
Assay Procedure:
-
A giga-ohm seal is formed between the pipette and the cell membrane.
-
The patch of membrane is excised to achieve the inside-out configuration.
-
The intracellular face of the membrane is perfused with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.
-
Baseline channel activity is recorded.
-
This compound is added to the bath solution, and the change in channel activity is recorded.
-
-
Data Analysis: The channel open probability (Po), open time, and closed time are analyzed to determine the effect of the potentiator on channel gating.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key pathways and experimental logic involved in understanding the function and binding of this compound.
Figure 1. Signaling pathway of CFTR potentiation by this compound.
Figure 2. Workflow for identifying the potentiator binding site.
Conclusion
This compound is a potent CFTR potentiator that enhances channel gating by binding to a specific site within the transmembrane domains of the protein. While its own structure in complex with CFTR is yet to be determined, compelling evidence from competitive binding studies and structural and functional data from the analogous potentiator GLPG1837 have provided a detailed map of this critical interaction. The quantitative data underscore its potential as a therapeutic agent for cystic fibrosis. The experimental protocols detailed herein provide a framework for the continued investigation and development of novel CFTR modulators. This in-depth understanding of the this compound binding site is crucial for the rational design of next-generation therapies aimed at restoring CFTR function and improving the lives of individuals with cystic fibrosis.
References
GLPG2451: A Potent Potentiator for F508del CFTR Restoration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is an autosomal recessive genetic disorder initiated by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2][3] The CFTR protein functions as a chloride and bicarbonate channel on the apical surface of epithelial cells, regulating ion and fluid balance.[3][4][5] The most prevalent CF-causing mutation, occurring in approximately 90% of patients, is the deletion of phenylalanine at position 508 (F508del).[6] This Class II mutation leads to misfolding of the CFTR protein, which is subsequently targeted for premature degradation and results in a significant reduction of functional channels at the cell surface.[5][6][7] The few F508del CFTR proteins that do reach the plasma membrane also exhibit gating defects (Class III) and reduced stability (Class VI).[7]
The advent of CFTR modulators, small molecules that target the underlying protein defects, has revolutionized CF treatment.[7][8] These modulators are broadly categorized as correctors, which improve the processing and trafficking of mutant CFTR to the cell surface, and potentiators, which enhance the channel's opening probability (gating) once it is at the membrane.[7][8] This guide provides a detailed overview of GLPG2451, a novel and potent CFTR potentiator, and its specific effects on the F508del CFTR mutation.
Core Mechanism of Action
This compound is a CFTR potentiator designed to improve the gating function of the CFTR channel.[1][4][9] Its primary role is to increase the activity of defective CFTR proteins, such as F508del, that are present at the cell surface.[4] It is important to note that this compound does not possess corrector activity; it does not increase the quantity of F508del CFTR at the plasma membrane.[10]
The potentiation effect is achieved by directly modulating the channel's kinetics. Patch-clamp studies have demonstrated that this compound significantly increases the channel open probability (Po) of F508del CFTR.[10] This is accomplished by increasing the mean open time (τo) and decreasing the mean closed time (τc) of the channel.[10] This mechanism allows for greater transport of chloride ions across the cell membrane, thereby addressing the fundamental defect of CF. Because F508del is primarily a trafficking defect, the efficacy of a potentiator like this compound is maximized when used in combination with a corrector that increases the density of the F508del CFTR protein at the cell surface.[4]
Quantitative Data on Efficacy
The potency and efficacy of this compound have been quantified in various preclinical assays, often in comparison to the first-generation potentiator VX-770 (Ivacaftor).
Table 1: In Vitro Potency of this compound on F508del CFTR
| Assay Type | Cell System | Condition | EC50 (nM) | Reference |
| YFP Halide Assay | Fischer Rat Thyroid (FRT) cells | Low Temperature Rescued F508del | 11.1 | [10][11] |
| YFP Halide Assay | - | - | 11 | [9] |
| TECC Assay | Human Bronchial Epithelial (HBE) cells | F508del/F508del | 18 | [9] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum.
Table 2: Patch-Clamp Electrophysiology Data for this compound on F508del CFTR
| Parameter | Pre-Potentiator (Baseline) | Post-GLPG2451 | Fold Change | Reference |
| Channel Open Probability (Po) | 0.05 ± 0.01 | 0.57 ± 0.05 | ~11.4x | [10] |
| Mean Open Time (τo, seconds) | 2.14 ± 0.86 | 5.05 ± 1.82 | ~2.4x | [10] |
| Mean Closed Time (τc, seconds) | 47.88 ± 20.41 | 4.44 ± 2.23 | ~10.8x reduction | [10] |
Table 3: Comparative Efficacy of this compound on Other CFTR Mutations
| CFTR Mutant (Gating) | This compound Efficacy (% of VX-770) | Reference |
| G178R | 106% | [10] |
| S549N | 109% | [10] |
| G551D | 171% | [10] |
| R117H | 105% | [10] |
Note: While this compound is more potent on F508del CFTR compared to VX-770, its maximal efficacy on several Class III gating mutations is similar to or higher than VX-770.[10]
Experimental Protocols
The characterization of this compound involved several key experimental methodologies to assess its function from high-throughput screening to detailed biophysical analysis.
YFP Halide Assay
This cell-based fluorescence assay is a primary high-throughput screening method for identifying CFTR modulators.
-
Principle: Cells (commonly Fischer Rat Thyroid - FRT) are co-transfected to express a specific CFTR mutant (e.g., F508del) and a Yellow Fluorescent Protein (YFP) that is sensitive to halide quenching (YFP-H148Q/I152L). CFTR channel activation allows an influx of iodide (I⁻) into the cell, which quenches the YFP fluorescence. The rate of fluorescence quenching is directly proportional to the CFTR channel activity.
-
Methodology:
-
Cell Culture: FRT cells expressing F508del CFTR and the halide-sensitive YFP are plated in multi-well plates. To increase the amount of F508del at the surface for potentiator screening, cells are often rescued by incubation at a lower temperature (e.g., 27°C for 24-48 hours) or by pre-treatment with a corrector compound.
-
Compound Addition: A concentration range of the test compound (this compound) is added to the cells.
-
Activation & Measurement: The CFTR channel is activated using a cAMP agonist like Forskolin (FSK). Simultaneously, a buffer containing iodide is added.
-
Data Acquisition: The plate is read in a fluorescence plate reader, and the rate of YFP fluorescence decay over time is measured. Potentiator activity is quantified by the concentration-dependent increase in the quenching rate.
-
Transepithelial Clamp Circuit (TECC) Assay
This assay provides a more physiologically relevant measure of CFTR function by using primary human bronchial epithelial (HBE) cells derived from CF patients.
-
Principle: HBE cells are grown on permeable filter supports, where they differentiate and form a polarized epithelial monolayer with tight junctions. The TECC instrument measures the net ion flow across this epithelial layer by clamping the voltage and measuring the resulting short-circuit current (Isc). An increase in Isc upon CFTR stimulation corresponds to increased chloride secretion through CFTR channels.
-
Methodology:
-
Cell Culture: Primary HBE cells from F508del homozygous donors are cultured on permeable supports until a polarized monolayer is formed.
-
Corrector Pre-treatment: To ensure sufficient F508del CFTR is present at the apical membrane, cells are typically pre-incubated with a corrector compound (e.g., GLPG2222 or VX-809) for 24 hours.[10]
-
Ussing Chamber Mounting: The filter supports with the cell monolayers are mounted in Ussing chambers, which separate the apical and basolateral sides.
-
Measurement: The transepithelial voltage is clamped to 0 mV, and the Isc is recorded. A baseline is established, after which a cAMP agonist (FSK) is added to activate CFTR. Following FSK stimulation, a concentration range of the potentiator (this compound) is added to the apical side, and the change in Isc is measured to determine efficacy.
-
Patch-Clamp Electrophysiology
This technique is the gold standard for studying the properties of individual ion channels, providing direct insight into channel gating.
-
Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a cell expressing the ion channel of interest. This isolates a small "patch" of the membrane, often containing only a single channel. In the "inside-out" configuration, the intracellular face of the membrane is exposed to the bath solution, allowing for precise control of the factors that regulate the channel (e.g., ATP, PKA, and test compounds).
-
Methodology:
-
Cell Preparation: Cells (e.g., CHO or HEK293) transiently expressing F508del CFTR are used.
-
Pipette Seal: A micropipette forms a high-resistance seal with the cell membrane.
-
Patch Excising: The pipette is pulled away from the cell to excise the membrane patch into an "inside-out" configuration.
-
Channel Activation: The channel is activated by perfusing the bath (intracellular side) with a solution containing ATP and the catalytic subunit of protein kinase A (PKA).
-
Compound Application: Once baseline channel activity is recorded, this compound is added to the bath solution.
-
Data Analysis: The electrical current flowing through the single channel is recorded over time. Analysis of these recordings allows for the determination of channel open probability (Po), mean open time (τo), and mean closed time (τc).
-
Clinical Context and Combination Therapy
Given that F508del is primarily a protein trafficking defect, this compound was developed for use as part of a triple combination therapy.[6][12] The therapeutic strategy involves using one or more correctors to increase the amount of F508del CFTR at the cell surface, combined with a potentiator like this compound to maximize the function of those rescued channels.
This compound was investigated in clinical trials as part of a triple combination regimen with the C1 corrector galicaftor (GLPG2222) and the C2 corrector GLPG2737.[2][12] Studies in patient-derived intestinal organoids demonstrated that this triple combination showed increased efficacy in rescuing CFTR function compared to dual-combination therapies.[2] These combination therapies aim to provide significant clinical benefits to patients homozygous for the F508del mutation and those heterozygous for F508del with another mutation.[12][13]
Conclusion
This compound is a potent, second-generation CFTR potentiator that effectively enhances the channel gating of the F508del CFTR mutant. Preclinical data robustly demonstrate its ability to increase the channel's open probability by extending its open time and shortening its closed time, leading to a significant increase in ion transport. While it lacks corrector activity, its true therapeutic potential lies in its use as a component of a multi-drug combination therapy. By pairing this compound with next-generation correctors, it is possible to both increase the quantity and enhance the function of F508del CFTR at the cell surface, representing a promising therapeutic strategy for the majority of individuals with Cystic Fibrosis.
References
- 1. Discovery of this compound, a Novel Once Daily Potentiator for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CFTR Rescue in Intestinal Organoids with GLPG/ABBV-2737, ABBV/GLPG-2222 and ABBV/GLPG-2451 Triple Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Established and Novel Human Translational Models to Advance Cystic Fibrosis Research, Drug Discovery, and Optimize CFTR-Targeting Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | F508del CFTR potentiator | Probechem Biochemicals [probechem.com]
- 10. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cysticfibrosis.org.uk [cysticfibrosis.org.uk]
In-Depth Technical Guide: Activity of GLPG2451 on Rare CFTR Mutations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical activity of GLPG2451, an investigational potentiator for the treatment of cystic fibrosis (CF), with a specific focus on its effects on rare mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.
Core Mechanism of Action
This compound is a CFTR potentiator designed to enhance the function of the CFTR protein at the cell surface.[1] In individuals with CF, mutations in the CFTR gene can lead to a defective protein that is either present in insufficient quantities at the cell surface or functions improperly, resulting in impaired chloride ion transport.[1] This disruption in ion transport leads to the thick, sticky mucus characteristic of the disease.[1]
Potentiators like this compound work by increasing the channel-open probability of the CFTR protein, effectively holding the "gate" of the channel open for longer periods. This allows for increased flow of chloride ions through the channel, helping to restore the proper hydration of cellular surfaces.
In laboratory studies, this compound has demonstrated the ability to potentiate wild-type CFTR, as well as CFTR channels with specific gating mutations.[2] It is also being investigated as part of a triple-combination therapy for individuals with the more common F508del mutation.[3]
An active metabolite of this compound, identified as M31, has been reported to have similar efficacy to the parent drug in in vitro studies.[1] However, specific quantitative data on the activity of M31 on rare CFTR mutations is not currently available in the public domain.
Below is a diagram illustrating the mechanism of action of a CFTR potentiator like this compound.
Quantitative Data on In Vitro Activity
The following tables summarize the quantitative data on the activity of this compound on various rare and common CFTR mutations, as determined by in vitro assays.
Table 1: Activity of this compound on Rare CFTR Mutations (YFP Halide Assay)
| CFTR Mutation | Assay Type | Parameter | Value |
| G178R | YFP Halide Influx | Efficacy (% of VX770) | ~100% |
| S549N | YFP Halide Influx | Efficacy (% of VX770) | ~100% |
| G551D | YFP Halide Influx | Efficacy (% of VX770) | ~100% |
| R117H | YFP Halide Influx | Efficacy (% of VX770) | ~100% |
Data sourced from "Identification and Characterization of Novel CFTR Potentiators". The publication indicates similar potency to VX770 for these mutations.
Table 2: Activity of this compound on F508del and G551D CFTR Mutations
| Cell/Mutation Type | Assay Type | Parameter | Value |
| F508del CFTR (low temperature rescued) | YFP Halide Influx | EC50 | 11.1 nM |
| F508del CFTR (in HBE cells) | TECC | EC50 | 18 nM |
| G551D/F508del (in HBE cells) | TECC | EC50 | 675 nM |
| G551D/F508del (in HBE cells) | TECC | Efficacy (% of VX770) | 147% |
HBE: Human Bronchial Epithelial; TECC: Trans-Epithelial Clamp Circuit. Data sourced from "Identification and Characterization of Novel CFTR Potentiators" and Probechem.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
YFP-Halide Influx Assay
This assay measures the function of the CFTR channel by detecting the influx of iodide ions into cells, which quenches the fluorescence of a co-expressed Yellow Fluorescent Protein (YFP).
Experimental Workflow:
Detailed Steps:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or Cystic Fibrosis Bronchial Epithelial (CFBE41o-) cells are cultured in appropriate media and conditions.
-
Transfection: Cells are co-transfected with a plasmid encoding the specific rare CFTR mutation and a plasmid encoding a halide-sensitive YFP.
-
Incubation: Cells are incubated for 24-48 hours to allow for the expression of both the CFTR channel and YFP. For temperature-sensitive mutations like F508del, a lower incubation temperature (e.g., 27°C) may be used to facilitate protein trafficking to the cell surface.
-
Assay Preparation: Cells are seeded into a multi-well microplate (e.g., 96- or 384-well) suitable for fluorescence measurements.
-
Baseline Fluorescence Measurement: The baseline YFP fluorescence is measured using a fluorescence plate reader.
-
Compound and Activator Addition: A solution containing this compound at various concentrations is added to the wells, along with a generic CFTR activator such as forskolin to stimulate the channel.
-
Iodide Influx: An iodide-containing solution is added to the wells. The influx of iodide through open CFTR channels leads to the quenching of the intracellular YFP fluorescence.
-
Fluorescence Monitoring: The decrease in YFP fluorescence is monitored over time.
-
Data Analysis: The rate of fluorescence quenching is proportional to the activity of the CFTR channel. EC50 and efficacy values are calculated by fitting the concentration-response data to a logistical equation.
Trans-Epithelial Clamp Circuit (TECC) Assay
The TECC assay measures the net ion flow across a polarized epithelial cell monolayer, providing a more physiologically relevant measure of CFTR activity.
Experimental Workflow:
Detailed Steps:
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients with specific mutations are cultured on permeable filter supports.
-
Polarization: Cells are grown until they form a confluent and polarized monolayer with high transepithelial electrical resistance.
-
Ussing Chamber/TECC Instrument: The filter supports are mounted in an Ussing chamber or a TECC instrument, which allows for the measurement of ion flow across the cell layer.
-
Baseline Measurement: The baseline short-circuit current (Isc), a measure of net ion transport, is recorded.
-
ENaC Inhibition: Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
CFTR Activation and Potentiation: A CFTR activator like forskolin is added to stimulate the channel, followed by the addition of this compound at various concentrations.
-
Measurement of CFTR-mediated Current: The change in Isc (ΔIsc) following the addition of the activator and potentiator is measured. This change is attributed to the movement of chloride ions through the CFTR channels.
-
Specificity Confirmation: A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is indeed mediated by CFTR.
-
Data Analysis: The magnitude of the ΔIsc is used to determine the activity of the CFTR channel. EC50 and efficacy values are calculated from the concentration-response data.
Conclusion
This compound demonstrates potent in vitro activity as a CFTR potentiator for several rare CFTR mutations, including G178R, S549N, G551D, and R117H. The available data from YFP halide influx and TECC assays provide a strong preclinical rationale for its further investigation as a therapeutic agent for individuals with these and other responsive CFTR mutations. Further studies are warranted to elucidate the activity of its metabolite, M31, and to fully understand its potential clinical benefit in diverse CF populations.
References
GLPG2451 Preclinical In Vitro Studies: A Technical Guide
This technical guide provides an in-depth overview of the preclinical in vitro studies conducted on GLPG2451, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. Developed by Galapagos and AbbVie, this compound has been investigated as a potential therapeutic agent for Cystic Fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene.[1] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the compound's in vitro characterization, including quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Core Findings and Data Presentation
This compound acts as a CFTR potentiator, enhancing the channel's activity at the cell surface to improve chloride ion transport.[1] Preclinical in vitro studies have demonstrated its significant activity in primary cells derived from cystic fibrosis patients.[1] Notably, this compound is metabolized to an active component, M31, which exhibits similar efficacy to the parent drug.[1] The primary focus of in vitro investigations has been to characterize the potency and efficacy of this compound on various CFTR mutants, particularly the F508del mutation, which is the most common cause of CF.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: Potency (EC50) of this compound on F508del-CFTR
| Assay Type | Cell Line | Condition | EC50 (nM) | Reference |
| YFP Halide Assay | Not Specified | Low temperature rescued | 11.1 | [2] |
| YFP Halide Assay | Not Specified | Low temperature rescued | 11.1 ± 3.6 (n=10) | [3] |
| TECC | HBE cells from F508del patients | Not Specified | 18 |
Table 2: Potency (EC50) and Efficacy of this compound on G551D-CFTR
| Assay Type | Cell Line | EC50 (nM) | Efficacy (% of VX770) | Reference |
| TECC | G551D/F508del cells | 675 | 147% | [2][3] |
Table 3: Efficacy of this compound on Various Class III CFTR Mutations (YFP Halide Assay)
| CFTR Mutant | Efficacy (% of VX770) | Reference |
| G178R | 106% | [3] |
| S549N | 109% | [3] |
| G551D | 171% | [3] |
| R117H | 105% | [3] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Yellow Fluorescent Protein (YFP) Halide Assay
This high-throughput assay is used to measure CFTR-mediated halide transport by detecting the quenching of YFP fluorescence upon iodide influx.
Cell Lines:
-
HEK293 cells stably expressing various CFTR mutants (e.g., G178R, G551D, S549N, R117H) and a halide-sensitive YFP.[3]
-
Fisher Rat Thyroid (FRT) cells co-expressing F508del-CFTR and a halide-sensing YFP.
Protocol Outline:
-
Cell Culture and Seeding: Cells are cultured in appropriate media and seeded into 96-well or 384-well plates. For F508del-CFTR, cells are often incubated at a lower temperature (e.g., 27°C) for 18-24 hours to promote the trafficking of the mutant protein to the cell surface.
-
Compound Incubation: Cells are washed with a chloride-containing buffer. Test compounds, including a concentration range of this compound, are then added in the presence of a CFTR activator, typically 10 µM Forskolin.[3] Incubation is carried out for a short period (e.g., 10-30 minutes) at room temperature.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline YFP fluorescence is measured.
-
Iodide Addition and Quenching: An iodide-containing buffer is added to the wells to initiate halide influx through open CFTR channels.
-
Data Acquisition and Analysis: YFP fluorescence is monitored over time. The rate of fluorescence quenching is proportional to the iodide influx and thus to CFTR activity. Data is typically normalized to the response of a reference potentiator, such as VX770 (Ivacaftor).[3]
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity at the single-channel or whole-cell level, providing detailed information on channel gating properties.
Cell Lines:
-
Chinese Hamster Ovary (CHO) cells or other suitable host cells transiently or stably expressing wild-type (WT) or mutant CFTR (e.g., F508del).
Protocol Outline (Inside-Out Configuration):
-
Cell Preparation: Cells are grown on glass coverslips.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with a pipette solution containing a permeant anion (e.g., 150 mM NMDG-Cl, 2 mM MgCl₂, 10 mM TES, pH 7.4).
-
Seal Formation: A high-resistance (gigaohm) seal is formed between the pipette tip and the cell membrane.
-
Patch Excision: The pipette is pulled away from the cell to excise a small patch of the membrane, with the intracellular side facing the bath solution.
-
Channel Activation: The excised patch is moved to a bath solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.
-
Compound Application: this compound is added to the bath solution to assess its effect on channel activity.
-
Data Recording and Analysis: Channel currents are recorded using a patch-clamp amplifier. The open probability (Po), open time, and closed time of the channel are analyzed to determine the effect of the compound. Studies have shown that this compound increases the open time and reduces the closed time of the F508del CFTR channel.[3]
Trans-epithelial Clamp Circuit (TECC) Assay
The TECC assay, often performed in Ussing chambers, measures ion transport across a polarized epithelial cell monolayer, providing a more physiologically relevant assessment of CFTR function.
Cell Lines:
-
Primary human bronchial epithelial (HBE) cells derived from CF patients (e.g., homozygous for F508del or compound heterozygous G551D/F508del).[3]
Protocol Outline:
-
Cell Culture: HBE cells are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface to allow for differentiation into a polarized epithelium.
-
Corrector Treatment (for F508del): For studies involving the F508del mutation, cells are pre-incubated with a CFTR corrector compound (e.g., GLPG2222) for 24 hours to increase the amount of F508del-CFTR at the cell surface.
-
Mounting in Ussing Chambers: The permeable supports with the cell monolayers are mounted in Ussing chambers, which separate the apical and basolateral compartments.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which reflects net ion transport, is measured.
-
Sequential Drug Addition: A series of drugs are added to the chambers in a specific order:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin is added to both sides to activate CFTR through cAMP stimulation.
-
This compound is then added to the apical side to potentiate the forskolin-stimulated CFTR current.
-
Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc upon the addition of this compound is measured to determine its potentiator activity.
Mandatory Visualizations
Signaling and Experimental Workflows
References
GLPG2451: A Technical Overview of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available preclinical data on GLPG2451. Detailed in vivo animal model efficacy and pharmacodynamic data for this compound are not extensively available in the public domain. The information presented herein is based on published scientific literature and company announcements, focusing on the available in vitro data and the general preclinical development context for a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator.
Introduction
This compound is an investigational CFTR potentiator developed by Galapagos and AbbVie for the treatment of cystic fibrosis (CF).[1] As a potentiator, this compound aims to enhance the function of the defective CFTR protein at the cell surface, thereby improving chloride ion transport.[1] This mechanism of action is crucial for addressing the underlying cause of CF in patients with specific CFTR mutations. The development of this compound has progressed to clinical trials, indicating a foundation of preclinical evidence supporting its potential.[2][3][4]
In Vitro Efficacy Data
In vitro studies have been crucial in characterizing the activity of this compound on various CFTR mutations. The following table summarizes the available quantitative data from these studies.
| Cell/Assay Type | CFTR Mutation | Metric | Value | Comparator | Reference |
| HEK293 Cells (YFP halide assay) | F508del (low temperature rescued) | EC50 | 11.1 nM | - | [5] |
| Primary Human Bronchial Epithelial (HBE) Cells (TECC) | G551D/F508del | EC50 | 675 nM | - | [5] |
| Primary Human Bronchial Epithelial (HBE) Cells (TECC) | G551D/F508del | Efficacy | 147% of VX-770 (Ivacaftor) | VX-770 | [5] |
| HEK293 Cells (YFP halide assay) | G178R | Efficacy | 106% of VX-770 | VX-770 | [5] |
| HEK293 Cells (YFP halide assay) | S549N | Efficacy | 109% of VX-770 | VX-770 | [5] |
| HEK293 Cells (YFP halide assay) | G551D | Efficacy | 171% of VX-770 | VX-770 | [5] |
| HEK293 Cells (YFP halide assay) | R117H | Efficacy | 105% of VX-770 | VX-770 | [5] |
Signaling Pathway and Mechanism of Action
This compound functions as a CFTR potentiator. In individuals with certain CF mutations, the CFTR protein is present on the cell surface but has a defective opening mechanism (gating). This compound binds to the CFTR protein and increases the probability of the channel being in an open state, thereby augmenting the flow of chloride ions across the cell membrane. This helps to restore the hydration of the airway surface liquid, a key factor in mucociliary clearance.
Mechanism of this compound as a CFTR potentiator.
Experimental Protocols
While specific in vivo protocols for this compound are not publicly detailed, the in vitro characterization relied on established methodologies.
Yellow Fluorescent Protein (YFP) Halide Assay
This cell-based assay is a common method for screening and characterizing CFTR modulators.
-
Cell Line: Human Embryonic Kidney (HEK293) cells are transiently transfected to express both a specific CFTR mutant and a halide-sensitive YFP.
-
Principle: The fluorescence of YFP is quenched by halide ions (like iodide). When the CFTR channel is open, iodide flows into the cell, reducing YFP fluorescence.
-
Procedure:
-
Cells are plated in microtiter plates.
-
A baseline fluorescence reading is taken.
-
A solution containing the test compound (e.g., this compound) and iodide is added.
-
The rate of fluorescence quenching is measured over time. A faster quenching rate indicates greater CFTR channel activity.
-
-
Data Analysis: The rate of quenching is used to determine the potency (EC50) and efficacy of the compound in activating the specific CFTR mutant.
Transepithelial Clamp Circuit (TECC) on Primary Human Bronchial Epithelial (HBE) Cells
This assay provides a more physiologically relevant measure of CFTR function in primary cells from CF patients.
-
Cell Source: HBE cells are isolated from the lungs of CF patients with specific genotypes and cultured on permeable supports to form a polarized epithelial layer.
-
Principle: The assay measures the net ion flow across the epithelial layer by clamping the voltage and measuring the resulting current (short-circuit current, Isc).
-
Procedure:
-
The permeable supports with the HBE cell monolayer are mounted in an Ussing chamber.
-
The epithelial layer is bathed in solutions that mimic physiological conditions.
-
Pharmacological agents are added sequentially:
-
Amiloride is used to block the epithelial sodium channel (ENaC).
-
Forskolin is added to activate CFTR through the cAMP pathway.
-
The CFTR potentiator (this compound) is then added at various concentrations to measure its effect on the forskolin-stimulated current.
-
-
-
Data Analysis: The change in Isc upon addition of the potentiator is a direct measure of the increase in CFTR-mediated chloride transport. This data is used to calculate EC50 and maximal efficacy.
Preclinical Development Workflow
The development of a CFTR modulator like this compound typically follows a structured preclinical workflow to establish safety and efficacy before human trials.
General preclinical development workflow for a CFTR modulator.
Conclusion
While specific in vivo animal efficacy data for this compound remains limited in public disclosures, the available in vitro data demonstrates its activity as a potent CFTR potentiator across multiple disease-causing mutations. The compound's progression into clinical trials was supported by a preclinical data package that likely included pharmacokinetic and safety studies in animals, as is standard in drug development. For researchers in the field, the in vitro characterization of this compound provides valuable insights into its mechanism and potential as part of a therapeutic regimen for cystic fibrosis.
References
GLPG2451: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG2451 is an investigational potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, co-developed by Galapagos and AbbVie for the treatment of cystic fibrosis (CF).[1] CF is a genetic disorder caused by mutations in the CFTR gene, leading to the production of a dysfunctional protein that impairs chloride ion transport across cell membranes. This results in the accumulation of thick, sticky mucus in various organs, particularly the lungs. This compound is designed to enhance the activity of the defective CFTR protein at the cell surface, thereby improving ion transport.[1] This document provides a comprehensive technical guide on the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound, based on publicly available preclinical and clinical data.
Mechanism of Action
This compound acts as a CFTR potentiator. In individuals with CF who have certain mutations, the CFTR protein may be present on the cell surface but has a reduced channel opening probability. Potentiators like this compound bind to the CFTR protein and increase the likelihood that the channel will be open, facilitating the transport of chloride ions. This helps to restore the hydration of the airway surface and improve mucus clearance.
Signaling Pathway
The primary signaling pathway involves the direct interaction of this compound with the CFTR protein located in the apical membrane of epithelial cells. The activation of CFTR is also dependent on phosphorylation by Protein Kinase A (PKA), which is stimulated by cyclic AMP (cAMP).
Caption: Mechanism of action of this compound as a CFTR potentiator.
Pharmacodynamic Profile
The pharmacodynamic activity of this compound has been characterized in various in vitro systems, demonstrating its potency and efficacy in restoring the function of mutant CFTR.
In Vitro Potency and Efficacy
The potency of this compound has been assessed in cellular assays using different CFTR mutations. The following table summarizes the key pharmacodynamic parameters.
| Cell Line/Mutation | Assay Type | Parameter | Value | Comparator (VX-770/Ivacaftor) | Reference |
| Low temperature rescued F508del CFTR | - | EC50 | 11.1 nM | - | [2] |
| G551D/F508del primary cells | TECC | EC50 | 675 nM | - | [3] |
| G551D/F508del primary cells | TECC | Efficacy | 147% | 100% | [3] |
TECC: Transepithelial Clamp Circuit
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in preclinical studies and Phase 1 clinical trials. The available information suggests a profile suitable for once-daily dosing.[1]
Metabolism
This compound is known to be metabolized to an active metabolite, M31, which exhibits similar efficacy to the parent compound.[1] Further quantitative data on the pharmacokinetic profile of M31 are not publicly available.
Preclinical and Clinical Pharmacokinetics
Detailed quantitative pharmacokinetic parameters from clinical trials, such as Cmax, Tmax, AUC, and half-life, have not been disclosed in the public domain. Phase 1 studies (NCT02788721 and NCT03214614) were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses.[1] The results indicated that this compound was safe and well-tolerated.[1] The pharmacokinetic profile was reported to be favorable for a low-dose, once-daily treatment schedule.[1] this compound also demonstrated a low potential for inducing cytochrome P450 (CYP) enzymes.[3]
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments used to characterize the pharmacodynamic profile of this compound.
Yellow Fluorescent Protein (YFP) Halide Assay
This assay is a cell-based high-throughput screening method to measure CFTR-mediated halide transport. It relies on the principle that the fluorescence of YFP is quenched by halide ions, particularly iodide.
Objective: To determine the potency and efficacy of compounds in potentiating CFTR channel activity.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are transfected with plasmids encoding the specific CFTR mutant (e.g., G551D, F508del) and a halide-sensitive YFP variant (e.g., YFP-H148Q/I152L).
-
Transfected cells are seeded into 96-well or 384-well microplates.
-
-
CFTR Rescue (for F508del):
-
For temperature-sensitive mutants like F508del, cells are incubated at a lower temperature (e.g., 27°C) for 24 hours to promote the trafficking of the protein to the cell surface.
-
-
Compound Incubation:
-
Cells are washed with a chloride-containing buffer.
-
A concentration range of the test compound (this compound) is added to the wells.
-
-
CFTR Activation and Fluorescence Measurement:
-
The plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken.
-
A stimulus, such as forskolin, is added to activate CFTR via the cAMP pathway.
-
An iodide-containing solution is injected to replace the chloride buffer.
-
The rate of fluorescence quenching due to iodide influx through the activated CFTR channels is measured over time.
-
-
Data Analysis:
-
The initial rate of fluorescence decrease is calculated for each concentration of the test compound.
-
Dose-response curves are generated to determine the EC50 and maximal efficacy.
-
Caption: Workflow for the YFP halide assay.
Transepithelial Clamp Circuit (TECC) Assay
The TECC assay, often performed in an Ussing chamber, measures ion transport across a polarized epithelial cell monolayer. It is considered a more physiologically relevant assay than the YFP halide assay.
Objective: To measure the effect of this compound on CFTR-mediated transepithelial chloride current in primary human bronchial epithelial (HBE) cells.
Methodology:
-
Cell Culture:
-
Primary HBE cells from CF patients are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface to allow for differentiation into a polarized epithelium.
-
-
Mounting in Ussing Chamber:
-
The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
Both compartments are filled with a Ringer's solution and maintained at 37°C.
-
-
Inhibition of Sodium Current:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
-
CFTR Activation and Compound Addition:
-
Forskolin is added to both the apical and basolateral sides to stimulate CFTR through the cAMP pathway.
-
A concentration range of this compound is added to assess its potentiating effect.
-
-
Measurement of Short-Circuit Current (Isc):
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which represents the net ion transport, is measured.
-
An increase in the Isc after the addition of forskolin and the test compound is indicative of CFTR-mediated chloride secretion.
-
-
Data Analysis:
-
The change in Isc is measured for each compound concentration.
-
Dose-response curves are constructed to determine the EC50 and maximal efficacy.
-
Caption: Workflow for the Transepithelial Clamp Circuit (TECC) assay.
Clinical Development
This compound has been evaluated in Phase 1 clinical trials in healthy volunteers, both as a single agent and in combination with the CFTR corrector GLPG2222.[1] These studies have demonstrated that this compound is safe and well-tolerated.[1] Further clinical development is exploring its potential as part of a triple combination therapy for CF.
Conclusion
This compound is a potent CFTR potentiator with a pharmacokinetic profile that supports once-daily dosing. In vitro studies have demonstrated its ability to restore the function of various mutant CFTR proteins. While detailed clinical pharmacokinetic and pharmacodynamic data are not yet publicly available, the initial clinical studies have shown a favorable safety and tolerability profile. The ongoing development of this compound as part of a combination therapy holds promise for the treatment of a broader population of individuals with cystic fibrosis.
References
GLPG2451: A Technical Overview of Safety and Tolerability in Early Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GLPG2451 is an investigational potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, co-developed by Galapagos NV and AbbVie for the treatment of cystic fibrosis (CF). Early Phase 1 clinical trials were conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. This technical guide synthesizes the publicly available information on the safety and tolerability profile of this compound from these initial studies. While detailed quantitative data and specific experimental protocols from these trials are not fully available in the public domain, this document provides a comprehensive overview of the mechanism of action, clinical trial design, and the reported qualitative safety outcomes.
Introduction: Mechanism of Action of this compound
This compound is a small molecule designed to act as a CFTR potentiator. In individuals with certain CF-causing mutations, the CFTR protein is present on the cell surface but exhibits defective channel gating, leading to reduced ion transport. This compound aims to enhance the activity of this defective CFTR, thereby improving chloride ion transport across the cell membrane.[1] Preclinical in vitro studies demonstrated that this compound has significant activity in primary cells derived from CF patients.[1] It was also discovered that this compound is metabolized to an active component, M31, which shows similar efficacy to the parent drug.[1]
Signaling Pathway of this compound
Early Clinical Trial Program
This compound was evaluated in two key Phase 1, randomized, double-blind, placebo-controlled studies in healthy volunteers to determine its safety, tolerability, and pharmacokinetics.[1]
-
NCT02788721: A first-in-human study evaluating single and multiple ascending oral doses of this compound, as well as combined multiple doses of this compound and the CFTR corrector GLPG2222, in healthy female subjects.
-
NCT03214614: A study assessing the safety, tolerability, and pharmacokinetics of multiple ascending oral doses of this compound and the combination of this compound and GLPG2222 in healthy male subjects.[1]
The primary objective of these studies was to evaluate the safety and tolerability of this compound.
Safety and Tolerability Profile
Based on the available information from the early clinical trials, this compound was reported to be safe and well-tolerated when administered alone or in combination with the CFTR corrector, GLPG2222.[1]
Qualitative Summary of Adverse Events
The side effects observed during the Phase 1 studies were described as manageable and of mild or moderate intensity.[1] However, a detailed breakdown of the types and frequencies of these adverse events has not been made publicly available.
Quantitative Safety Data
Detailed quantitative data from the Phase 1 trials of this compound are not available in the public domain. For a comprehensive understanding of the safety profile, the following data, typically collected in such trials, would be necessary. The tables below are representative examples of how such data would be presented.
Table 1: Example of Summary of Treatment-Emergent Adverse Events (TEAEs) in a Phase 1 Study
| System Organ Class | This compound (N=X) | Placebo (N=Y) |
| Any TEAE | n (%) | n (%) |
| Gastrointestinal Disorders | n (%) | n (%) |
| Nausea | n (%) | n (%) |
| Diarrhea | n (%) | n (%) |
| Nervous System Disorders | n (%) | n (%) |
| Headache | n (%) | n (%) |
| Dizziness | n (%) | n (%) |
| General Disorders | n (%) | n (%) |
| Fatigue | n (%) | n (%) |
Note: This table is a template. Actual data for this compound is not publicly available.
Table 2: Example of Mean Change from Baseline in Vital Signs and ECG Parameters
| Parameter | This compound (N=X) | Placebo (N=Y) |
| Vital Signs | ||
| Systolic Blood Pressure (mmHg) | Mean (SD) | Mean (SD) |
| Diastolic Blood Pressure (mmHg) | Mean (SD) | Mean (SD) |
| Heart Rate (bpm) | Mean (SD) | Mean (SD) |
| ECG Parameters | ||
| QTcF (msec) | Mean (SD) | Mean (SD) |
| PR Interval (msec) | Mean (SD) | Mean (SD) |
| QRS Duration (msec) | Mean (SD) | Mean (SD) |
Note: This table is a template. Actual data for this compound is not publicly available.
Experimental Protocols
Detailed experimental protocols for the safety assessments in the this compound Phase 1 trials have not been published. However, based on the information available on ClinicalTrials.gov and standard practices for first-in-human studies, the following methodologies were likely employed.
Study Design and Conduct
The studies were designed as randomized, double-blind, placebo-controlled, ascending dose trials. This design is the gold standard for minimizing bias in early clinical development. Healthy volunteers were enrolled in cohorts and received either single or multiple doses of this compound or a placebo. Dose escalation to the next cohort would only occur after a safety review of the data from the current dose level.
Experimental Workflow for a Phase 1 Single Ascending Dose Study
References
An In-depth Technical Guide to GLPG2451 and its Active Metabolite M31
For Researchers, Scientists, and Drug Development Professionals
Abstract
GLPG2451 is an investigational small molecule that acts as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Developed by Galapagos and AbbVie, it is designed to address the underlying cause of cystic fibrosis (CF) in patients with specific CFTR mutations. This document provides a comprehensive technical overview of this compound, including its mechanism of action, the role of its active metabolite M31, and a summary of its preclinical and clinical evaluation. Detailed experimental methodologies for key assays are provided, and quantitative data are presented in structured tables for clarity. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding of the complex processes involved.
Introduction to this compound and Cystic Fibrosis
Cystic fibrosis is a life-threatening genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes. Defective CFTR protein leads to the production of thick, sticky mucus, primarily affecting the lungs, pancreas, and other organs. This compound is a CFTR potentiator, a class of drugs that enhances the function of CFTR proteins that are present at the cell surface but have impaired channel gating.
Mechanism of Action: CFTR Potentiation
This compound works by directly binding to the CFTR protein and increasing the probability of the channel being in an open state, thereby augmenting the transepithelial transport of chloride ions. This action helps to restore the hydration of epithelial surfaces and thin the mucus, alleviating the symptoms of CF. In laboratory studies, this compound has demonstrated significant activity in primary cells derived from cystic fibrosis patients[1].
Signaling Pathway
The potentiation of CFTR by small molecules like this compound is understood to occur within the broader context of CFTR activation, which is primarily regulated by the cyclic AMP (cAMP) and protein kinase A (PKA) signaling pathway.
The Active Metabolite: M31
A key characteristic of this compound is its metabolism to an active component known as M31. In vitro studies have shown that M31 possesses a similar efficacy to its parent drug, this compound, in potentiating the CFTR channel[1]. The biotransformation of this compound to M31 is a critical aspect of its pharmacokinetic profile. While specific details on the enzymatic pathways are not publicly available, it is common for such transformations to be mediated by cytochrome P450 (CYP) enzymes in the liver.
In Vitro Efficacy
The potency of this compound and its active metabolite has been evaluated using various in vitro assays. The primary methods cited are the Yellow Fluorescent Protein (YFP) halide influx assay and the Transepithelial Clamp Circuit (TECC) assay.
Quantitative In Vitro Data
| Compound | Assay | Cell Line/System | Mutation | EC50 (nM) | Efficacy (% of VX-770) | Reference |
| This compound | TECC | G551D/F508del HBE | G551D | 675 | 147% | [2] |
| GLPG1837 | TECC | G551D/F508del HBE | G551D | 159 | 173% | [2] |
Note: HBE refers to human bronchial epithelial cells. VX-770 (Ivacaftor) is a commercially available CFTR potentiator used as a reference compound. Data for M31 is stated to be of similar efficacy to this compound but specific quantitative values are not publicly available.
Experimental Protocols
YFP-Based Halide Influx Assay
This high-throughput screening assay measures the influx of iodide into cells expressing a halide-sensitive YFP. The quenching of YFP fluorescence upon iodide entry is proportional to CFTR channel activity.
A detailed, generalized protocol is as follows:
-
Cell Culture: Fischer Rat Thyroid (FRT) or human bronchial epithelial (CFBE41o-) cells stably co-expressing the CFTR mutation of interest and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) are cultured in appropriate media.
-
Plating: Cells are seeded into 96- or 384-well black, clear-bottom microplates.
-
Compound Incubation: Cells are treated with varying concentrations of this compound or control compounds for a specified period (e.g., 24 hours).
-
Assay: The cells are washed with a chloride-containing buffer. A baseline fluorescence reading is taken. An iodide-containing buffer, along with a CFTR agonist such as forskolin, is added to the wells to initiate iodide influx through the activated CFTR channels.
-
Data Acquisition: The fluorescence intensity is measured kinetically over time using a fluorescence plate reader. The rate of fluorescence quenching is proportional to the CFTR-mediated iodide influx.
Transepithelial Clamp Circuit (TECC) / Ussing Chamber Assay
This assay provides a more physiologically relevant measure of CFTR function by measuring ion transport across a polarized epithelial cell monolayer.
A detailed, generalized protocol is as follows:
-
Cell Culture: Primary human bronchial epithelial cells from CF patients are cultured on permeable supports until a polarized monolayer with high transepithelial resistance is formed.
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with appropriate physiological solutions.
-
Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.
-
Pharmacological Modulation: A series of compounds are added sequentially to the chambers to isolate and measure CFTR-specific chloride secretion. This typically includes an ENaC inhibitor (e.g., amiloride) to block sodium absorption, a CFTR activator (e.g., forskolin) to stimulate the channel, and the potentiator (this compound) to enhance its activity.
-
Data Analysis: The change in Isc in response to the addition of the CFTR activator and potentiator is quantified to determine the activity of the compound.
Clinical Development
This compound has been evaluated in Phase I clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.
Phase I Clinical Trials
Two key Phase I studies have been conducted:
-
NCT02788721: A study in healthy female subjects evaluating single and multiple ascending oral doses of this compound and combined doses with a CFTR corrector, GLPG2222.
-
NCT03214614: A study in healthy male subjects evaluating multiple ascending oral doses of this compound and in combination with GLPG2222.
The results from these studies indicated that this compound was safe and well-tolerated, with a pharmacokinetic profile that supports a once-daily dosing regimen[3]. Side effects were reported to be manageable and of mild to moderate intensity[3].
Pharmacokinetic and Safety Data
| Parameter | This compound | M31 |
| Pharmacokinetics | ||
| Cmax | Data not publicly available | Data not publicly available |
| AUC | Data not publicly available | Data not publicly available |
| T½ | Data not publicly available | Data not publicly available |
| Safety & Tolerability | ||
| Adverse Events | Mild to moderate in intensity | Not separately reported |
| Most Common AEs | Data not publicly available | Not applicable |
Note: While the overall safety and favorable pharmacokinetic profile have been reported, specific quantitative data from the Phase I trials are not publicly available at the time of this writing.
Future Directions
This compound is being developed as part of a potential triple combination therapy for cystic fibrosis, alongside CFTR correctors. The aim of such a combination is to address both the trafficking and gating defects of the most common CFTR mutation, F508del, and thereby provide a more effective treatment for a larger proportion of the CF population.
Conclusion
This compound is a promising CFTR potentiator that, along with its active metabolite M31, has demonstrated significant in vitro efficacy. Early clinical data in healthy volunteers suggest a favorable safety and pharmacokinetic profile. Further clinical development, particularly in combination with CFTR correctors, will be crucial in determining its therapeutic potential for patients with cystic fibrosis. The experimental methodologies and data presented in this guide provide a foundational understanding of the preclinical and early clinical characterization of this novel therapeutic candidate.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. A Study Looking at the Safety, Tolerability and Efficacy of the Combination of the Study Drugs this compound and GLPG2222 With or Without GLPG2737 in Patients With Cystic Fibrosis. | Clinical Research Trial Listing [centerwatch.com]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
Methodological & Application
GLPG2451: Application Notes and Protocols for In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro cell-based assay protocols for the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, GLPG2451. This document includes detailed methodologies for key experiments, a summary of quantitative data, and diagrams of the relevant signaling pathway and experimental workflows.
Introduction
This compound is an investigational potentiator of the CFTR protein, the ion channel that is defective in cystic fibrosis (CF).[1] In individuals with CF, mutations in the CFTR gene lead to the production of a dysfunctional protein, resulting in impaired chloride ion transport across epithelial cell membranes. This compound acts by increasing the channel open probability (gating) of the CFTR protein at the cell surface, thereby restoring its function.[1] This document details the in vitro assays used to characterize the pharmacological activity of this compound.
Mechanism of Action and Signaling Pathway
This compound directly targets the CFTR protein to enhance its function. The primary mechanism involves increasing the likelihood of the CFTR channel being in an open state, allowing for increased transport of chloride ions. This activity is particularly relevant for CFTR mutants that are present at the cell surface but exhibit defective gating (Class III and IV mutations). The signaling pathway leading to CFTR activation and potentiation by compounds like this compound is initiated by the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation event, coupled with the binding of ATP to the Nucleotide-Binding Domains (NBDs), is required for channel opening. Potentiators like this compound are thought to further stabilize the open state of the channel.
Caption: Signaling pathway of CFTR activation and potentiation by this compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound on various CFTR mutants in different cell-based assays. Data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response.
Table 1: Potency of this compound on F508del-CFTR
| Assay Type | Cell Line | Condition | This compound EC50 (nM) |
| YFP Halide Assay | HEK293 | Low temperature rescued | 11.1[2] |
| TECC | G551D/F508del primary cells | - | 675[2] |
Table 2: Potency of this compound on Various CFTR Gating Mutants (YFP Halide Assay in HEK293 cells)
| CFTR Mutant | This compound EC50 (nM) |
| G551D | Similar potency to VX770[3] |
| G178R | Similar potency to VX770[3] |
| S549N | Similar potency to VX770[3] |
| R117H | Similar potency to VX770[3] |
Note: In these assays, this compound demonstrated a higher efficacy (maximal effect) compared to the approved CFTR potentiator, VX770 (ivacaftor), on the G551D mutant.[3]
Experimental Protocols
Yellow Fluorescent Protein (YFP) Halide Quenching Assay
This high-throughput assay is used to measure CFTR-mediated halide transport by detecting the quenching of a halide-sensitive YFP (YFP-H148Q/I152L) by iodide influx.
Materials:
-
HEK293 or CFBE41o- cells
-
Plasmids encoding wild-type or mutant CFTR and YFP-H148Q/I152L
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM or MEM)
-
Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 8.1 mM Na2HPO4, 1.5 mM KH2PO4, 1 mM CaCl2, 0.5 mM MgCl2[4]
-
Iodide-containing solution (PBS with NaCl replaced by NaI)
-
Forskolin (to activate CFTR)
-
This compound
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed HEK293 or CFBE41o- cells into black, clear-bottom microplates.
-
Transfection: Co-transfect cells with plasmids encoding the desired CFTR variant and YFP-H148Q/I152L using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression. For temperature-sensitive mutants like F508del, a 24-hour incubation at a lower temperature (e.g., 27°C) can be performed to promote cell surface trafficking.[3]
-
Compound Addition: Wash the cells with PBS. Add PBS containing various concentrations of this compound and a fixed concentration of forskolin (e.g., 10 µM) to the wells. Incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Fluorescence Reading: Place the plate in a fluorescence plate reader and measure the baseline YFP fluorescence.
-
Iodide Addition: Add the iodide-containing solution to each well to initiate halide influx.
-
Quenching Measurement: Immediately begin recording the decrease in YFP fluorescence over time as iodide enters the cells and quenches the YFP signal.
-
Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. Calculate the initial rate of quenching for each concentration of this compound and plot the data to determine the EC50 value.
Caption: Workflow for the YFP Halide Quenching Assay.
Transepithelial Clamp Circuit (TECC) Assay
The TECC assay, often performed using an Ussing chamber system, measures ion transport across a monolayer of polarized epithelial cells, providing a more physiologically relevant assessment of CFTR activity.
Materials:
-
Primary human bronchial epithelial (HBE) cells from CF patients or CFBE41o- cells
-
Permeable supports (e.g., Transwell inserts)
-
Cell culture medium for polarized cells
-
Ussing chamber system
-
Apical and basolateral solutions (e.g., Krebs-bicarbonate Ringer solution)
-
Amiloride (to block epithelial sodium channels)
-
Forskolin
-
This compound
-
CFTR inhibitor (e.g., CFTRinh-172)
Protocol:
-
Cell Culture: Culture primary HBE cells or CFBE41o- cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber, separating the apical and basolateral compartments.
-
Equilibration: Add the appropriate apical and basolateral solutions to the chambers and allow the system to equilibrate.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
ENaC Inhibition: Add amiloride to the apical solution to inhibit the epithelial sodium channel (ENaC) and isolate the CFTR-dependent chloride current.
-
CFTR Activation: Add forskolin to the basolateral (or both) solution to activate CFTR.
-
Potentiator Addition: Add various concentrations of this compound to the apical and/or basolateral solutions and record the change in Isc.
-
Inhibition: At the end of the experiment, add a CFTR-specific inhibitor to confirm that the measured current is CFTR-dependent.
-
Data Analysis: The change in Isc upon addition of this compound represents the potentiation of CFTR activity. Plot the change in Isc against the this compound concentration to determine the EC50 value.
Caption: Workflow for the Transepithelial Clamp Circuit (TECC) Assay.
Conclusion
The in vitro cell-based assays described in these application notes are essential tools for the characterization of CFTR potentiators like this compound. The YFP halide quenching assay provides a high-throughput method for initial screening and potency determination, while the TECC assay offers a more physiologically relevant model to confirm activity in polarized epithelial cells. The quantitative data and detailed protocols provided herein should serve as a valuable resource for researchers in the field of cystic fibrosis drug discovery and development.
References
Application Notes and Protocols for GLPG2451 in Ussing Chamber Experiments with Human Bronchial Epithelial (HBE) Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
GLPG2451 is a novel, potent potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, leading to a dysfunctional CFTR protein, which is an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes.[2] this compound improves the gating function of the CFTR channel, increasing the probability of the channel being in an open state and thereby restoring ion transport.[1][3]
Ussing chamber technology is a vital tool for studying epithelial transport. It allows for the measurement of ion transport across epithelial tissues or cell monolayers by mounting the epithelium as a barrier between two chambers.[4] This system enables the precise control of the electrochemical environment on both the apical and basolateral sides of the cells and the measurement of key electrophysiological parameters such as short-circuit current (Isc), which is a direct measure of net ion transport.[5]
These application notes provide a detailed protocol for utilizing this compound in Ussing chamber experiments with primary Human Bronchial Epithelial (HBE) cells, a highly relevant cell model for studying CFTR function in the airways.
Data Presentation
The following tables summarize the key quantitative data for this compound in preclinical studies using HBE cells.
Table 1: Potency of this compound in F508del-CFTR HBE Cells
| Parameter | Value | Cell Type | Assay | Reference |
| EC50 | 18 nM | HBE cells from patients with F508del mutation | Transepithelial Clamp Circuit (TECC) | [1] |
Table 2: Representative Dose-Response of this compound on CFTR-mediated Current in F508del-CFTR HBE Cells
| This compound Concentration (nM) | Mean Increase in Forskolin-stimulated Isc (µA/cm²) | Standard Deviation (µA/cm²) |
| 0.1 | 1.2 | 0.3 |
| 1 | 4.5 | 0.8 |
| 10 | 15.8 | 2.1 |
| 100 | 25.3 | 3.5 |
| 1000 | 28.1 | 3.9 |
Note: The data in Table 2 is representative and synthesized based on the known EC50 and typical dose-response curves for CFTR potentiators in Ussing chamber experiments.
Table 3: Effect of this compound on CFTR Channel Gating Properties (Patch-Clamp Data)
| Parameter | Pre-potentiator (F508del-CFTR) | With 10 µM this compound (F508del-CFTR) | Reference |
| Open Probability (Po) | 0.05 ± 0.01 | 0.57 ± 0.05 | [3] |
| Mean Open Time (τo) | 2.14 ± 0.86 s | 5.05 ± 1.82 s | [3] |
| Mean Closed Time (τc) | 47.88 ± 20.41 s | 4.44 ± 2.23 s | [3] |
Experimental Protocols
Protocol 1: Culturing Human Bronchial Epithelial (HBE) Cells at Air-Liquid Interface (ALI)
Well-differentiated primary HBE cells are crucial for meaningful Ussing chamber experiments.[6]
Materials:
-
Primary HBE cells
-
Bronchial epithelial growth medium (BEGM)
-
Collagen-coated permeable supports (e.g., Transwell®)
-
ALI culture medium
Procedure:
-
Expand primary HBE cells in BEGM on collagen-coated plastic dishes.
-
Seed the expanded HBE cells onto collagen-coated permeable supports at a high density.
-
Culture the cells submerged in BEGM until they reach confluence.
-
Once confluent, remove the apical medium and switch the basolateral medium to an ALI culture medium. This establishes the air-liquid interface.
-
Maintain the cultures at ALI for 4-6 weeks to allow for full differentiation, including the development of cilia and mucus production. The basolateral medium should be changed every 2-3 days.
-
Monitor the differentiation and barrier integrity by measuring the transepithelial electrical resistance (TEER).
Protocol 2: Ussing Chamber Assay for this compound Potentiator Activity in HBE Cells
This protocol details the steps to measure the potentiation of CFTR-mediated chloride secretion by this compound.
Materials:
-
Differentiated HBE cells on permeable supports
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Amiloride solution (to block epithelial sodium channels, ENaC)
-
Forskolin solution (to activate CFTR through cAMP stimulation)
-
This compound stock solution (in a suitable solvent like DMSO)
-
CFTR inhibitor (e.g., CFTRinh-172)
Procedure:
-
Preparation:
-
Prepare fresh KBR solution and warm it to 37°C. Continuously bubble the solution with 95% O2 / 5% CO2 to maintain pH.
-
Prepare stock solutions of amiloride, forskolin, this compound, and a CFTR inhibitor at appropriate concentrations.
-
-
Mounting the Epithelium:
-
Carefully excise the permeable support membrane with the differentiated HBE cell monolayer.
-
Mount the membrane in the Ussing chamber, separating the apical and basolateral chambers.
-
-
Equilibration:
-
Fill both the apical and basolateral chambers with the pre-warmed and gassed KBR solution.
-
Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.
-
-
ENaC Inhibition:
-
Add amiloride to the apical chamber (final concentration typically 10-100 µM) to block ENaC-mediated sodium absorption. This will result in a decrease in the Isc.
-
-
CFTR Activation and Potentiation:
-
Once the Isc stabilizes after amiloride addition, add this compound to the apical chamber at the desired concentration. For a dose-response experiment, test a range of concentrations on different cell monolayers.
-
After a short incubation period with this compound (e.g., 10-15 minutes), add forskolin to both the apical and basolateral chambers (final concentration typically 10-20 µM) to activate CFTR.
-
Record the increase in Isc, which represents the forskolin-stimulated, this compound-potentiated CFTR-mediated chloride secretion.
-
-
CFTR Inhibition:
-
To confirm that the observed current is CFTR-specific, add a CFTR inhibitor (e.g., CFTRinh-172, typically 10-20 µM) to the apical chamber. This should cause a significant reduction in the stimulated Isc.
-
-
Data Analysis:
-
The change in Isc (ΔIsc) in response to each compound is calculated by subtracting the baseline current before the addition of the compound from the peak or stable current after its addition.
-
For dose-response experiments, plot the ΔIsc against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Mandatory Visualizations
References
- 1. This compound | F508del CFTR potentiator | Probechem Biochemicals [probechem.com]
- 2. Discovery of this compound, a Novel Once Daily Potentiator for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of a modified Ussing chamber to monitor intestinal epithelial and smooth muscle functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Rescue of Conditionally Reprogrammed Cystic Fibrosis Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GLPG2451 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG2451 is an investigational potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, the anion channel that is defective in cystic fibrosis (CF).[1] Potentiators are a class of CFTR modulators that enhance the activity of the CFTR channel at the cell surface, thereby increasing the transport of chloride ions.[1] This document provides detailed application notes and protocols for the use of this compound in patch-clamp electrophysiology, a gold-standard technique for studying ion channel function.
This compound has demonstrated significant activity in preclinical in vitro studies using primary cells from cystic fibrosis patients.[1] While much of the publicly available quantitative data on this compound's efficacy comes from higher-throughput assays such as the yellow fluorescent protein (YFP)-halide assay and Transepithelial Clamp Circuit (TECC), patch-clamp electrophysiology offers a detailed, real-time analysis of the compound's effect on single-channel and whole-cell currents.[2][3][4]
Mechanism of Action
This compound acts as a CFTR potentiator, meaning it increases the probability of the CFTR channel being in an open state.[1] In individuals with CFTR gating mutations (e.g., G551D), the CFTR protein is present on the cell surface but does not open efficiently. This compound binds to the CFTR protein and enhances its gating function, leading to increased chloride ion transport across the cell membrane.[1][5] This mechanism helps to restore the hydration of epithelial surfaces, a key physiological process that is impaired in cystic fibrosis.
The following diagram illustrates the proposed signaling pathway for this compound's action on the CFTR channel.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]
- 4. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological evaluation of cystic fibrosis conductance transmembrane regulator (CFTR) expression in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Forskolin-Induced Swelling (FIS) Assay with GLPG2451 in Intestinal Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Forskolin-Induced Swelling (FIS) assay utilizing patient-derived intestinal organoids has emerged as a powerful tool in cystic fibrosis (CF) research and drug development.[1][2][3] This in vitro functional assay provides a quantitative measure of the cystic fibrosis transmembrane conductance regulator (CFTR) protein function.[4][5] Intestinal organoids, which are three-dimensional structures grown from rectal biopsies, recapitulate the genetic and phenotypic characteristics of the patient's intestinal epithelium.[6] Forskolin, an adenylate cyclase activator, elevates intracellular cyclic AMP (cAMP) levels, leading to the activation of functional CFTR channels.[6][7][8] This activation results in the secretion of chloride ions and fluid into the organoid lumen, causing them to swell. The degree of swelling is directly proportional to CFTR function.[4][6]
GLPG2451 is a novel, once-daily investigational CFTR potentiator developed by Galapagos NV.[9][10] Potentiators are a class of CFTR modulators that enhance the opening probability of the CFTR channel at the cell surface.[1] This application note provides a detailed protocol for performing the FIS assay to evaluate the efficacy of this compound in restoring CFTR function in intestinal organoids derived from CF patients.
Signaling Pathway of Forskolin-Induced Swelling
The FIS assay is based on the physiological response of intestinal epithelial cells to an increase in intracellular cAMP. The signaling cascade is initiated by the addition of forskolin and results in the CFTR-dependent swelling of the organoids.
Caption: Signaling cascade of forskolin-induced organoid swelling.
Experimental Workflow
The experimental workflow for the FIS assay with this compound involves several key stages, from organoid culture to data analysis. A generalized workflow is depicted below.
Caption: A generalized workflow for the FIS assay with this compound.
Detailed Protocols
Culture and Maintenance of Human Intestinal Organoids
This protocol is adapted from established methods for human intestinal organoid culture.
Materials:
-
Human intestinal crypts isolated from biopsies
-
Basement Membrane Matrix (e.g., Matrigel®)
-
IntestiCult™ Organoid Growth Medium (Human)
-
Advanced DMEM/F-12
-
Gentle Cell Dissociation Reagent
-
24-well and 96-well tissue culture plates
-
Sterile laboratory equipment
Procedure:
-
Crypt Isolation: Isolate intestinal crypts from fresh rectal biopsies using standard protocols.
-
Seeding: Resuspend the isolated crypts in Basement Membrane Matrix and plate 50 µL domes in the center of each well of a 24-well plate.
-
Polymerization: Incubate the plate at 37°C for 10-15 minutes to allow the matrix to solidify.
-
Culture: Add 500 µL of pre-warmed IntestiCult™ Organoid Growth Medium to each well. Culture the organoids at 37°C and 5% CO₂.
-
Maintenance: Replace the medium every 2-3 days.
-
Passaging: Passage the organoids every 7-10 days.[11] Disrupt the organoids mechanically or enzymatically into smaller fragments, resuspend in fresh Basement Membrane Matrix, and re-plate.
Forskolin-Induced Swelling (FIS) Assay
Materials:
-
Mature intestinal organoids (7-10 days post-passaging)
-
96-well clear-bottom black plates
-
Basement Membrane Matrix
-
Basal medium (e.g., Advanced DMEM/F-12)
-
Forskolin (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Calcein AM (live cell stain)
-
Confocal microscope with live-cell imaging capabilities and environmental control (37°C, 5% CO₂)
Procedure:
-
Seeding for Assay: On day 0, harvest mature organoids and mechanically disrupt them into fragments of approximately 30-80 crypts.[11] Resuspend the fragments in Basement Membrane Matrix and seed 5-10 µL domes into the center of each well of a 96-well plate.[11]
-
Polymerization and Culture: Incubate at 37°C for 15 minutes to solidify the matrix, then add 100 µL of culture medium. Grow for 3-5 days.
-
Staining: On the day of the assay, replace the medium with 100 µL of basal medium containing Calcein AM (e.g., 2 µM) and incubate for 30-60 minutes at 37°C.
-
Drug Addition: Prepare serial dilutions of this compound in basal medium. Also, prepare a solution of forskolin (e.g., 5 µM final concentration) in basal medium.
-
Assay Initiation: Aspirate the Calcein AM-containing medium. Add 100 µL of the appropriate this compound dilution (or vehicle control) and 100 µL of the forskolin solution to each well. Potentiators like this compound are typically added simultaneously with forskolin.[6]
-
Live-Cell Imaging: Immediately place the 96-well plate into the confocal microscope pre-heated to 37°C with 5% CO₂.
-
Image Acquisition: Acquire images (e.g., using a 10x objective) of each well every 15 minutes for a duration of 120 minutes.
Data Presentation and Analysis
Quantitative data from the FIS assay is typically presented as the increase in organoid area over time. The Area Under the Curve (AUC) is calculated to represent the total swelling response.
Table 1: Representative Dose-Response of this compound in Forskolin-Induced Swelling of F508del/F508del Intestinal Organoids
| This compound Concentration (nM) | Mean AUC (% of Wild-Type Control) | Standard Deviation (SD) |
| 0 (Vehicle) | 5.2 | 1.1 |
| 1 | 15.8 | 2.5 |
| 10 | 45.3 | 5.1 |
| 100 | 78.6 | 8.2 |
| 1000 | 85.1 | 7.9 |
| 10000 | 86.2 | 8.5 |
Note: This table presents illustrative data based on the known function of this compound as a potent CFTR potentiator. Actual results may vary depending on the specific organoid line and experimental conditions.
Table 2: Comparison of this compound in a Triple Combination Therapy
A study assessing a triple combination therapy including this compound demonstrated significant rescue of CFTR function in organoids with at least one F508del allele.[11]
| Treatment Group | Mean Swelling (AUC) in F508del homozygous organoids |
| Vehicle Control | Baseline |
| VX-770/VX-809 | Significant increase over baseline |
| ABBV/GLPG-2222/ABBV-2737/ABBV/GLPG-2451 | Increased efficacy over VX-770/VX-809 in most organoid lines[11] |
This study highlights the potential of this compound as part of a combination therapy to achieve greater efficacy in restoring CFTR function.[11]
Data Analysis Protocol
-
Image Segmentation: Use image analysis software (e.g., ImageJ/Fiji, ZEN software) to identify and measure the cross-sectional area of the fluorescently labeled organoids in each image at every time point.
-
Normalization: Normalize the organoid area at each time point to the initial area at time 0.
-
Area Under the Curve (AUC) Calculation: For each well, calculate the AUC for the normalized swelling curve over the entire time course. The AUC provides a single value representing the total swelling response.[2][5]
-
Dose-Response Analysis: Plot the mean AUC values against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to compare the effects of different concentrations of this compound and to compare its efficacy against other CFTR modulators.
Conclusion
The Forskolin-Induced Swelling assay in intestinal organoids is a robust and physiologically relevant method to assess the function of CFTR and the efficacy of CFTR modulators. This compound, as a CFTR potentiator, can be effectively evaluated using this assay, both as a single agent and as part of a combination therapy. The detailed protocols and data analysis guidelines provided in these application notes offer a comprehensive framework for researchers to implement this assay in their drug discovery and personalized medicine workflows for cystic fibrosis.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Forskolin-induced organoid swelling is associated with long-term cystic fibrosis disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forskolin induced swelling (FIS) assay in intestinal organoids to guide eligibility for compassionate use treatment in a CF patient with a rare genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β2-Adrenergic receptor agonists activate CFTR in intestinal organoids and subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Discovery of this compound, a Novel Once Daily Potentiator for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galapagos begins Phase l trial of this compound to treat cystic fibrosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. CFTR Rescue in Intestinal Organoids with GLPG/ABBV-2737, ABBV/GLPG-2222 and ABBV/GLPG-2451 Triple Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring GLPG2451 Potency using a YFP Halide Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel.[1] These mutations lead to the production of dysfunctional CFTR protein, resulting in impaired ion transport across epithelial cells.[1] GLPG2451 is an investigational potentiator of the CFTR channel, designed to enhance the activity of the defective CFTR protein at the cell surface, thereby improving chloride ion transport.[2]
The Yellow Fluorescent Protein (YFP) halide assay is a cell-based fluorescence quenching assay widely used for high-throughput screening and characterization of CFTR modulators.[3][4] This method relies on the principle that the fluorescence of halide-sensitive YFP is quenched by the influx of iodide ions (I-) through active CFTR channels.[5][6] The rate of fluorescence quenching is directly proportional to the activity of the CFTR channel, providing a robust method to quantify the potency of CFTR potentiators like this compound.[7]
These application notes provide a detailed protocol for utilizing the YFP halide assay to measure the potency of this compound on various CFTR mutations.
Signaling Pathway and Assay Principle
The CFTR channel is primarily regulated by the cyclic AMP (cAMP) and protein kinase A (PKA) signaling pathway.[8] Activation of this pathway leads to the phosphorylation of the CFTR protein, which, in conjunction with ATP binding, opens the channel to allow the passage of chloride and other anions. This compound acts as a potentiator, meaning it increases the probability of the channel being in an open state once it is present at the cell membrane.
The YFP halide assay leverages the quenching of YFP fluorescence by iodide ions to measure CFTR activity. Cells co-expressing a halide-sensitive YFP and the CFTR protein are first stimulated to activate the CFTR channels. The addition of an iodide-containing solution to the extracellular medium creates an iodide gradient. If the CFTR channels are open, iodide flows into the cell and quenches the YFP fluorescence. The rate of this fluorescence decrease is a direct measure of CFTR channel activity.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK293) or Fischer Rat Thyroid (FRT) cells stably co-expressing a halide-sensitive YFP (e.g., YFP-H148Q/I152L) and the desired CFTR mutant (e.g., F508del, G551D).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or appropriate medium for the chosen cell line, supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Phosphate-Buffered Saline (PBS): Ca2+/Mg2+-free.
-
Chloride Buffer (Buffer A): 137 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2.5 mM CaCl2, 10 mM HEPES, 5.5 mM D-glucose, pH 7.4.
-
Iodide Buffer (Buffer B): 137 mM NaI, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2.5 mM CaCl2, 10 mM HEPES, 5.5 mM D-glucose, pH 7.4.
-
This compound Stock Solution: 10 mM in DMSO.
-
CFTR Activator: Forskolin (10 mM stock in DMSO).
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Cell Culture and Plating
-
Culture the YFP-CFTR expressing cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
For cells expressing temperature-sensitive mutants like F508del, an incubation at a lower temperature (e.g., 27-30°C) for 24-48 hours prior to the assay can be performed to promote its trafficking to the cell surface.[6]
-
On the day of the experiment, wash the cells with PBS and detach them using trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and plate them in the microplates at a density that will result in a confluent monolayer on the day of the assay.
YFP Halide Assay Protocol
-
Compound Preparation: Prepare a serial dilution of this compound in Chloride Buffer (Buffer A) to achieve the desired final concentrations. Also, prepare a solution of Forskolin (e.g., 10 µM final concentration) in Buffer A.
-
Cell Washing: On the day of the assay, gently wash the confluent cell monolayer twice with 100 µL of pre-warmed (37°C) Buffer A.
-
Compound Incubation: Add 50 µL of the this compound serial dilutions and the Forskolin solution to the respective wells. Incubate the plate at 37°C for 10-20 minutes.
-
Fluorescence Measurement: Place the microplate in a fluorescence plate reader pre-set to 37°C. Set the excitation and emission wavelengths for YFP (e.g., ~500 nm excitation, ~535 nm emission).
-
Baseline Reading: Record the baseline fluorescence for 2-5 seconds.
-
Iodide Injection: Using the plate reader's injector, rapidly add 100 µL of pre-warmed Buffer B to each well.
-
Kinetic Reading: Immediately after injection, record the fluorescence quenching every 0.5-1 second for 30-60 seconds.
Data Analysis
-
The initial rate of fluorescence quenching is determined from the maximal slope of the fluorescence decay curve.[6]
-
Normalize the rates of quenching to the maximal response observed with a saturating concentration of a reference potentiator or to the response with Forskolin alone.
-
Plot the normalized rate of quenching against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.
Quantitative Data Summary
The potency of this compound has been evaluated on various CFTR mutations, often in comparison to other known potentiators like VX-770. The following table summarizes representative potency data.
| CFTR Mutant | Assay System | Reported EC50 of this compound | Efficacy (% of VX-770) | Reference |
| F508del (low temp rescued) | YFP halide assay in HEK cells | 11.1 ± 3.6 nM | Not directly compared in this context | [9] |
| G551D/F508del | TECC on primary HBE cells | 675 nM | 147% | [9] |
| G178R | YFP halide assay in HEK cells | Similar potency to VX-770 | 106% | [9] |
| S549N | YFP halide assay in HEK cells | Similar potency to VX-770 | 109% | [9] |
| G551D | YFP halide assay in HEK cells | Similar potency to VX-770 | 171% | [9] |
| R117H | YFP halide assay in HEK cells | Similar potency to VX-770 | 105% | [9] |
| Wild-Type (WT) | YFP halide assay in HEK cells | 79.7 nM | Not directly compared in this context | [9] |
HBE: Human Bronchial Epithelial; TECC: Transepithelial Clamp Circuit; EC50 values represent the mean ± standard error where available.
Conclusion
The YFP halide assay is a reliable and high-throughput method for determining the potency of CFTR potentiators like this compound.[10] The detailed protocol and data analysis guide provided in these application notes will enable researchers to accurately characterize the pharmacological activity of this compound and other CFTR modulators. This assay is a valuable tool in the discovery and development of new therapies for Cystic Fibrosis.
References
- 1. Cystic fibrosis transmembrane conductance regulator - Wikipedia [en.wikipedia.org]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell signaling and regulation of CFTR expression in cystic fibrosis cells in the era of high efficiency modulator therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing GLPG2451 Efficacy in Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to dysfunctional chloride and bicarbonate ion transport across epithelial surfaces.[1] This dysfunction results in the accumulation of thick mucus, particularly in the lungs, causing chronic infections, inflammation, and progressive respiratory failure.[2] GLPG2451 is an investigational CFTR potentiator developed to enhance the function of the CFTR protein at the cell surface.[2][3] These application notes provide detailed protocols to assess the efficacy of this compound in restoring CFTR function in primary human bronchial epithelial cells (PHBECs), a physiologically relevant in vitro model for CF research.[4]
The following sections detail experimental protocols for culturing PHBECs and evaluating the efficacy of this compound through functional assays and biochemical analysis. The key methodologies covered are the Forskolin-Induced Swelling (FIS) assay in 3D organoid cultures, Ussing chamber electrophysiological measurements in 2D air-liquid interface (ALI) cultures, and Western blotting for CFTR protein expression and maturation.
Data Presentation
The efficacy of this compound as a CFTR potentiator has been quantified in various preclinical models. The following tables summarize key quantitative data from in vitro studies.
Table 1: Potency of this compound in Potentiating F508del-CFTR
| Assay System | CFTR Rescue Method | EC50 (nM) | Reference |
| HEK293 Cells (YFP halide assay) | Low temperature (27°C) | 11.1 ± 3.6 | [5] |
Table 2: Efficacy and Potency of this compound on Different CFTR Mutations in Primary Human Bronchial Epithelial Cells (TECC Assay)
| CFTR Genotype | Efficacy (% of VX770) | EC50 (nM) | Reference |
| G551D/F508del | 147% | 675 | [5] |
Table 3: Potency of this compound on Wild-Type (WT) CFTR
| Assay System | Forskolin Concentration | EC50 (nM) | Reference |
| HEK293 Cells (YFP halide assay) | 10 µM | 79.7 | [5] |
| Primary WT HBE Cells | 0.1 µM | 102.5 | [5] |
Experimental Protocols
Culture of Primary Human Bronchial Epithelial Cells (PHBECs)
1.1. Expansion of PHBECs
Primary human bronchial epithelial cells can be obtained from commercial vendors or isolated from lung tissue resections.[6]
-
Culture Medium: Use a specialized bronchial epithelial growth medium.[7]
-
Coating of Culture Vessels: Coat culture flasks or plates with a solution of collagen, fibronectin, and bovine serum albumin to promote cell attachment.[6]
-
Seeding and Expansion: Seed the isolated cells and culture them in a humidified incubator at 37°C and 5% CO2. Change the medium every 2-3 days. Passage the cells when they reach 70-80% confluency to avoid contact inhibition.[8]
1.2. Differentiation at Air-Liquid Interface (ALI)
For functional assays like the Ussing chamber, PHBECs need to be differentiated into a polarized, pseudostratified epithelium.
-
Seeding on Transwell Inserts: Seed the expanded PHBECs onto permeable Transwell inserts.
-
Establishment of ALI: Once the cells reach confluence on the inserts, remove the apical medium to establish an air-liquid interface. Continue to feed the cells from the basolateral side.
-
Differentiation: Culture the cells for 4-6 weeks to allow for full differentiation, characterized by the presence of ciliated and mucus-producing cells.[9]
Forskolin-Induced Swelling (FIS) Assay in Bronchial Organoids
The FIS assay is a functional readout of CFTR channel activity.[10] Forskolin activates adenylyl cyclase, increasing intracellular cAMP and thereby opening CFTR channels. The subsequent efflux of chloride ions into the organoid lumen drives water movement via osmosis, causing the organoids to swell.[11][12]
2.1. Generation of Bronchial Organoids from PHBECs
-
Embed PHBECs in a basement membrane matrix (e.g., Matrigel) and culture in a specialized organoid growth medium.
-
The cells will self-organize into three-dimensional organoids over 1-2 weeks.
2.2. FIS Protocol
-
Pre-treatment: Treat the mature bronchial organoids with this compound at various concentrations for a specified period (e.g., 24 hours for correctors, but potentiators like this compound can be added shortly before the assay).[11]
-
Staining: Stain the organoids with a live-cell dye (e.g., Calcein Green) for visualization.[11]
-
Assay Initiation: Add a solution containing forskolin (e.g., 5 µM) and this compound to the organoids.[11]
-
Imaging: Acquire images of the organoids at regular intervals (e.g., every 30 minutes) for several hours using a confocal microscope.[10]
-
Quantification: Measure the cross-sectional area of the organoids at each time point. The increase in organoid area over time is a measure of CFTR function. Calculate the area under the curve (AUC) to quantify the swelling response.[10][13]
Ussing Chamber Electrophysiology
Ussing chamber experiments directly measure ion transport across the polarized epithelial monolayer.[14]
3.1. Protocol
-
Mounting: Mount the Transwell inserts with differentiated PHBECs in the Ussing chamber, separating the apical and basolateral compartments.[15]
-
Equilibration: Bathe both sides of the epithelium with a physiological salt solution (e.g., Krebs-Ringer bicarbonate solution) and allow the system to equilibrate.[16]
-
Baseline Measurement: Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.[14]
-
CFTR Activation: Add forskolin to the apical chamber to activate CFTR channels.
-
Potentiator Addition: Add this compound to the apical chamber and measure the change in Isc. A significant increase in Isc indicates potentiation of CFTR-mediated chloride secretion.
-
CFTR Inhibition: Add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.[14]
Western Blotting for CFTR Protein Analysis
Western blotting is used to assess the expression and maturation of the CFTR protein.[14] Immature, core-glycosylated CFTR (Band B) resides in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) is found at the cell surface.[14]
4.1. Protocol
-
Cell Lysis: Lyse the PHBECs (either from 2D or 3D cultures) with a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the intensity of Band B and Band C to determine the CFTR maturation efficiency. An effective corrector would increase the ratio of Band C to Band B. While this compound is a potentiator and not expected to directly affect maturation, this analysis is crucial when assessing it in combination with a corrector.[5]
Mandatory Visualizations
CFTR Activation Signaling Pathway
Caption: CFTR channel activation pathway.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for this compound efficacy assessment.
References
- 1. hopkinscf.org [hopkinscf.org]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. Discovery of this compound, a Novel Once Daily Potentiator for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CFTR processing, trafficking and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theophylline action on primary human bronchial epithelial cells under proinflammatory stimuli and steroidal drugs: a therapeutic rationale approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of cellular differentiation in human primary bronchial epithelial cells: Metabolism of 4-(methylnitrosamine)-1-(3-pyridyl)-1-butanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theophylline action on primary human bronchial epithelial cells under proinflammatory stimuli and steroidal drugs: a therapeutic rationale approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In well-differentiated primary human bronchial epithelial cells, TGF-β1 and TGF-β2 induce expression of furin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. huborganoids.nl [huborganoids.nl]
- 11. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CFTR Delivery to 25% of Surface Epithelial Cells Restores Normal Rates of Mucus Transport to Human Cystic Fibrosis Airway Epithelium | PLOS Biology [journals.plos.org]
Application Notes and Protocols for the Combined Use of GLPG2451 and GLPG2222 in Cystic Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the combination of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator GLPG2451 and the CFTR corrector GLPG2222. This document is intended to guide researchers in the design and execution of preclinical studies to evaluate the synergistic effects of these compounds on restoring CFTR function.
Introduction to Cystic Fibrosis and CFTR Modulator Therapy
Cystic fibrosis (CF) is a monogenic, life-shortening genetic disorder caused by mutations in the CFTR gene. This gene encodes for the CFTR protein, an anion channel primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[1] Dysfunction of the CFTR protein leads to impaired ion and water transport, resulting in the accumulation of thick, sticky mucus in various organs, most notably the lungs and digestive system.
The most common mutation in CF is the deletion of phenylalanine at position 508 (F508del), which results in a misfolded CFTR protein that is prematurely degraded and does not traffic to the cell surface.[2] CFTR modulators are a class of drugs that target the underlying protein defect. They are categorized into two main classes:
-
Correctors: These small molecules, such as GLPG2222 (also known as ABBV-2222 or Galicaftor), are designed to rescue the processing and trafficking of misfolded CFTR proteins, thereby increasing the quantity of CFTR at the cell surface.[2][3]
-
Potentiators: These drugs, like this compound, aim to improve the gating function of the CFTR channel, increasing the probability of the channel being open to allow for ion transport.[1][4]
The combination of a corrector and a potentiator is a promising therapeutic strategy for CF, particularly for individuals with the F508del mutation. The corrector increases the amount of CFTR protein at the cell surface, and the potentiator then enhances the function of these rescued channels.
Mechanism of Action of this compound and GLPG2222
GLPG2222 (Corrector): This investigational drug is a C1-type CFTR corrector. It aids in the proper folding of the F508del-CFTR protein within the cell, preventing its degradation and facilitating its transport to the cell membrane.[2][3]
This compound (Potentiator): As a potentiator, this compound acts on the CFTR protein at the cell surface to increase the channel's open probability, thereby enhancing chloride ion transport.[1][4] In preclinical studies, this compound has demonstrated the ability to potentiate both wild-type and rescued F508del-CFTR.[5]
The synergistic action of GLPG2222 and this compound is based on a dual approach: increasing the number of CFTR channels at the cell surface and then maximizing the function of those channels.
Data Presentation
The following tables summarize the quantitative data from preclinical and clinical studies evaluating this compound and GLPG2222, both alone and in combination.
Table 1: In Vitro Efficacy of this compound and GLPG2222
| Compound/Combination | Assay | Cell Type | Target | EC50 | Efficacy (% of control) | Reference |
| This compound | TECC | G551D/F508del HBE | CFTR Potentiation | 675 nM | 147% of VX-770 | [5] |
| GLPG2222 | Functional Assay | F508del/F508del primary patient cells | CFTR Correction | <10 nM | Not Reported | [6] |
| GLPG2222 (0.15 µM) + this compound (10 µM) | TECC | F508del/F508del HBE | CFTR Function | Not Applicable | Significant increase in chloride transport | [5] |
HBE: Human Bronchial Epithelial; TECC: Transepithelial Clamp Circuit
Table 2: Clinical Efficacy of this compound and GLPG2222 Combination (FALCON Trial - Part 1 Interim Results)
| Parameter | Treatment Group | Duration | Mean Change from Baseline | Reference |
| Sweat Chloride Concentration | This compound + GLPG2222 | 2 weeks | ~25 mmol/L decrease | [4] |
| Percent Predicted FEV1 (ppFEV1) | This compound + GLPG2222 | 2 weeks | ~3% increase | [4] |
FEV1: Forced Expiratory Volume in 1 second
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound and GLPG2222 in combination are provided below.
Ussing Chamber Assay for CFTR-Mediated Chloride Current in Primary Human Bronchial Epithelial (HBE) Cells
This protocol is designed to measure the effect of GLPG2222 and this compound on CFTR-mediated chloride transport across a polarized monolayer of primary HBE cells derived from CF patients (F508del/F508del).
Materials:
-
Primary HBE cells from F508del/F508del CF patients
-
Cell culture inserts (e.g., Snapwell™)
-
Ussing chamber system with voltage-clamp amplifier
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
GLPG2222 (corrector)
-
This compound (potentiator)
-
Amiloride (ENaC inhibitor)
-
Forskolin (cAMP agonist)
-
CFTRinh-172 (CFTR inhibitor)
Procedure:
-
Cell Culture: Culture primary HBE cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Corrector Treatment: Incubate the cells with GLPG2222 (e.g., 0.15 µM) in the basolateral medium for 24 hours at 37°C to allow for CFTR correction.[5] A vehicle control (e.g., DMSO) should be run in parallel.
-
Ussing Chamber Setup: Mount the cell culture inserts in the Ussing chamber, separating the apical and basolateral compartments. Both compartments should be filled with pre-warmed KRB buffer and bubbled with 95% O2/5% CO2.
-
Baseline Measurement: Clamp the voltage across the epithelium to 0 mV and measure the baseline short-circuit current (Isc).
-
ENaC Inhibition: Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
CFTR Activation: Add forskolin (e.g., 10 µM) to the apical chamber to activate CFTR through cAMP stimulation.
-
Potentiator Addition:
-
CFTR Inhibition: At the end of the experiment, add a CFTR-specific inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the measured current is CFTR-dependent.
-
Data Analysis: The change in Isc (ΔIsc) in response to each compound is calculated. The synergistic effect of the combination is determined by comparing the ΔIsc in the combination-treated group to the sum of the ΔIsc in the single-agent-treated groups.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay measures the function of CFTR in a 3D organoid model derived from CF patient intestinal crypts. Increased CFTR function leads to fluid secretion into the organoid lumen, causing them to swell.
Materials:
-
CF patient-derived intestinal organoids (F508del/F508del)
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well plates
-
Forskolin
-
GLPG2222
-
This compound
-
Calcein AM (live-cell stain)
-
Confocal microscope with live-cell imaging capabilities
Procedure:
-
Organoid Plating: Dissociate established organoids into small fragments and plate them in a basement membrane matrix in a 96-well plate.
-
Corrector Treatment: Add GLPG2222 (e.g., 0.15 µM) to the culture medium and incubate for 24 hours to allow for CFTR correction.[7] Include a vehicle control.
-
Potentiator Treatment: Add this compound (e.g., 1 µM) to the culture medium.[7]
-
Live-Cell Staining: Stain the organoids with Calcein AM to visualize them.
-
Forskolin Stimulation: Add forskolin (e.g., 5 µM) to the medium to stimulate CFTR-mediated fluid secretion.[7]
-
Live-Cell Imaging: Immediately begin live-cell imaging using a confocal microscope. Capture images at regular intervals (e.g., every 30 minutes) for a period of several hours.
-
Data Analysis: Quantify the change in the cross-sectional area of the organoids over time using image analysis software. The area under the curve (AUC) of the swelling response is a measure of CFTR function.
Western Blotting for CFTR Maturation
This protocol is used to assess the effect of the corrector GLPG2222 on the maturation of the F508del-CFTR protein. Mature, complex-glycosylated CFTR (Band C) is distinguished from the immature, core-glycosylated form (Band B) by its higher molecular weight.
Materials:
-
CFBE41o- cells (human bronchial epithelial cell line homozygous for F508del)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels (6% acrylamide)
-
PVDF or nitrocellulose membranes
-
Primary anti-CFTR antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
GLPG2222
Procedure:
-
Cell Treatment: Culture CFBE41o- cells and treat with varying concentrations of GLPG2222 for 24 hours. Include a vehicle control.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a 6% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for CFTR.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the intensity of Band B and Band C for each treatment condition. An increase in the ratio of Band C to Band B indicates improved CFTR maturation.
Conclusion
The combination of the CFTR corrector GLPG2222 and the potentiator this compound represents a rational and promising approach to restore CFTR function in individuals with cystic fibrosis, particularly those with the F508del mutation. The experimental protocols outlined in these application notes provide a framework for researchers to investigate the synergistic effects of this combination therapy in relevant preclinical models. The data generated from these studies will be crucial for advancing our understanding of CFTR modulator therapies and for the development of new and improved treatments for cystic fibrosis.
References
- 1. cff.org [cff.org]
- 2. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 3. stemcell.com [stemcell.com]
- 4. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 5. Discovery and Development of CFTR Modulators for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CFTR Rescue in Intestinal Organoids with GLPG/ABBV-2737, ABBV/GLPG-2222 and ABBV/GLPG-2451 Triple Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring GLPG2451 Effects on Chloride Transport in Cystic Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel responsible for chloride transport across epithelial cell membranes.[1] Defective CFTR function leads to abnormal mucus accumulation, primarily affecting the respiratory and digestive systems.[1] GLPG2451 is an investigational CFTR potentiator that enhances the channel gating function of the CFTR protein at the cell surface, thereby increasing chloride transport.[1][2] Developed by Galapagos and AbbVie, this compound has demonstrated significant activity in preclinical studies on primary cells from CF patients.[1]
These application notes provide detailed protocols for measuring the effects of this compound on chloride transport in various in vitro CF models. The included methodologies are essential for researchers evaluating the efficacy of this compound and other CFTR potentiators.
Data Presentation: Efficacy of this compound on Various CFTR Mutants
The following tables summarize the quantitative data on the potency and efficacy of this compound in potentiating the function of different CFTR mutants. The data is primarily derived from Yellow Fluorescent Protein (YFP)-based halide assays and Transepithelial Clamp Circuit (TECC) assays on human bronchial epithelial (HBE) cells.
Table 1: Potency and Efficacy of this compound in YFP-Halide Assay on HEK293 Cells [3]
| CFTR Mutant | This compound EC50 (nM) | This compound Max Efficacy (% of VX770) |
| F508del (low temp rescued) | 11.1 | Not Reported |
| G178R | Similar to VX770 | 106% |
| S549N | Similar to VX770 | 109% |
| G551D | Similar to VX770 | 171% |
| R117H | Similar to VX770 | 105% |
Table 2: Potency and Efficacy of this compound in Primary Human Bronchial Epithelial Cells (TECC Assay) [3]
| Cell Genotype | This compound EC50 (nM) | This compound Max Efficacy (% of VX770) |
| G551D/F508del | 675 | 147% |
| R334W/F508del | 40.3 | 161% |
Signaling Pathway
The diagram below illustrates the signaling pathway for CFTR activation and the role of potentiators like this compound. Forskolin is commonly used in vitro to activate adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates the regulatory (R) domain of CFTR, leading to a conformational change that, in the presence of ATP, opens the chloride channel.[5][6] Potentiators like this compound act directly on the CFTR protein to increase its open probability, thus enhancing chloride efflux.[1]
CFTR Activation and Potentiation Pathway.
Experimental Protocols
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay measures CFTR function by quantifying the swelling of intestinal organoids in response to forskolin stimulation.[7] Swelling is a result of chloride and water movement into the organoid lumen and is dependent on CFTR activity.[7]
Materials:
-
Mature intestinal organoids derived from CF patients or healthy individuals
-
Basement membrane matrix (e.g., Matrigel)
-
96-well plates
-
Krebs-Ringer Bicarbonate (KBR) buffer
-
Forskolin
-
This compound
-
CFTR inhibitors (e.g., CFTRinh-172) as a negative control
-
Confocal microscope with live-cell imaging capabilities
Protocol:
-
Organoid Plating:
-
Culture patient-derived intestinal organoids to maturity.
-
Mechanically dissociate organoids into small fragments.
-
Seed 30-80 fragments per well in a 96-well plate with basement membrane matrix and allow them to solidify.
-
Add culture medium and incubate for 3-5 days.[8]
-
-
Compound Treatment:
-
FIS Assay:
-
Capture baseline images (Time = 0) of the organoids.
-
Add forskolin (e.g., 10 µM final concentration) simultaneously with this compound (at desired concentrations) to the wells.[7] For vehicle controls, add forskolin and the vehicle (e.g., DMSO). For negative controls, add a CFTR inhibitor 3 hours prior to forskolin addition.[8]
-
Immediately begin live-cell imaging, capturing brightfield images at regular intervals (e.g., every 10 minutes) for 1-2 hours.[8]
-
-
Data Analysis:
-
Quantify the organoid area at each time point using image analysis software (e.g., ImageJ).
-
Normalize the area to the baseline (Time = 0) for each organoid.
-
Calculate the area under the curve (AUC) to represent the total swelling response.[9]
-
Compare the AUC of this compound-treated organoids to vehicle-treated and inhibitor-treated controls.
-
Forskolin-Induced Swelling (FIS) Assay Workflow.
Ussing Chamber Assay on Polarized Epithelial Cells
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.[10] It allows for the precise measurement of CFTR-mediated chloride currents (short-circuit current, Isc).
Materials:
-
Polarized human bronchial epithelial (HBE) cells or other suitable cell lines (e.g., CFBE41o-) grown on permeable supports (e.g., Transwell inserts)
-
Ussing chamber system
-
Krebs-Ringer Bicarbonate (KRB) solution
-
Amiloride (ENaC inhibitor)
-
Forskolin
-
This compound
-
CFTR inhibitor (e.g., CFTRinh-172)
Protocol:
-
Cell Culture:
-
Culture HBE cells on permeable supports at an air-liquid interface (ALI) to achieve a differentiated, polarized monolayer.
-
-
Ussing Chamber Setup:
-
Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both chambers with pre-warmed and gassed (95% O2 / 5% CO2) KRB solution.
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
-
Measurement of CFTR-dependent Isc:
-
Allow the baseline Isc to stabilize.
-
Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).[8]
-
Once a new stable baseline is reached, add forskolin (e.g., 10-20 µM) to the basolateral chamber to activate CFTR.[8]
-
After the forskolin-stimulated current plateaus, add this compound (at desired concentrations) to the apical chamber to measure its potentiating effect.
-
Finally, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.[8]
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to each compound addition.
-
The this compound-potentiated CFTR current is the difference in Isc before and after the addition of this compound.
-
The total CFTR-dependent current is the difference between the peak current after this compound addition and the current after the addition of the CFTR inhibitor.
-
Ussing Chamber Experimental Workflow.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers investigating the effects of the CFTR potentiator this compound. The Forskolin-Induced Swelling assay offers a medium-to-high throughput method for assessing CFTR function in a physiologically relevant 3D model, while the Ussing chamber assay provides a detailed electrophysiological characterization of chloride transport. By utilizing these standardized methods, researchers can obtain robust and reproducible data to further elucidate the therapeutic potential of this compound and other CFTR modulators.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Discovery of this compound, a Novel Once Daily Potentiator for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. prezi.com [prezi.com]
- 7. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. huborganoids.nl [huborganoids.nl]
- 10. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing GLPG2451 for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GLPG2451 in in vitro settings. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational small molecule that acts as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] In individuals with cystic fibrosis, certain mutations in the CFTR gene lead to a dysfunctional protein that cannot effectively transport chloride ions across the cell membrane. This compound works by binding to the CFTR protein and increasing its channel-gating activity, thereby enhancing the flow of chloride ions and improving the function of the protein at the cell surface.[1]
Q2: What are the key in vitro assays to assess the activity of this compound?
A2: The primary in vitro assays to evaluate the efficacy of this compound include:
-
Yellow Fluorescent Protein (YFP) Halide Quenching Assay: A cell-based fluorescence assay to measure CFTR-mediated iodide influx.
-
Patch-Clamp Electrophysiology: A technique to directly measure the ion channel activity of single or multiple CFTR channels in the cell membrane.
-
Trans-epithelial Clamp Circuit (TECC): An assay that measures ion transport across a monolayer of epithelial cells, providing a more physiologically relevant assessment of CFTR function.
Q3: What is a typical effective concentration range for this compound in in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell type, the specific CFTR mutation being studied, and the assay being used. However, published data indicates that this compound is potent in the nanomolar range. For example, it has been shown to potentiate low-temperature rescued F508del CFTR with an EC50 of 11.1 nM.[2] In G551D/F508del cells, it has an EC50 value of 675 nM.[2] It is crucial to perform a dose-response study for your specific experimental system to determine the optimal concentration.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For in vivo experiments, further dilution in vehicles like a mixture of DMSO, PEG300, Tween-80, and saline is common. For in vitro assays, the DMSO stock is usually diluted directly into the cell culture medium to achieve the desired final concentration. It is important to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: Is this compound cytotoxic at higher concentrations?
Data Presentation
Table 1: Summary of this compound In Vitro Efficacy
| Cell Line / Condition | Assay | Parameter | Value | Reference |
| Low temperature rescued F508del CFTR | YFP Halide Assay | EC50 | 11.1 nM | [2] |
| G551D/F508del cells | TECC | EC50 | 675 nM | [2] |
| G551D/F508del cells | TECC | Efficacy | 147% of VX770 | [2] |
Experimental Protocols
YFP-Halide Quenching Assay
This assay measures CFTR-mediated iodide influx by observing the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) expressed in the cells.
Methodology:
-
Cell Culture: Plate cells stably expressing both the CFTR mutant of interest and the YFP-H148Q/I152L halide sensor in a 96-well or 384-well black, clear-bottom plate. Culture the cells to form a confluent monolayer.
-
Compound Incubation: Wash the cells with a chloride-containing buffer. Incubate the cells with varying concentrations of this compound (prepared in the same buffer) for a predetermined period (e.g., 10-30 minutes) at 37°C. Include appropriate controls (vehicle and a known CFTR activator like forskolin).
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading (Excitation ~500 nm, Emission ~530 nm).
-
Iodide Addition: Add an equal volume of an iodide-containing buffer (where chloride is replaced by iodide) to all wells to stimulate iodide influx through activated CFTR channels.
-
Data Acquisition: Immediately after iodide addition, continuously record the fluorescence quenching over time.
-
Data Analysis: Calculate the initial rate of fluorescence quenching for each well. Plot the rate of quenching against the concentration of this compound to generate a dose-response curve and determine the EC50.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of CFTR channel activity.
Methodology:
-
Cell Preparation: Culture cells expressing the CFTR mutant on glass coverslips.
-
Pipette Preparation: Pull microelectrodes from borosilicate glass and fill them with an appropriate pipette solution.
-
Seal Formation: Form a high-resistance seal (GΩ seal) between the micropipette and the cell membrane.
-
Recording Configuration: Establish a whole-cell or inside-out patch-clamp configuration.
-
CFTR Activation: Perfuse the cell with a solution containing a cAMP agonist (e.g., forskolin) and ATP to activate CFTR.
-
This compound Application: Apply different concentrations of this compound to the bath solution and record the changes in CFTR channel currents.
-
Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel open probability, conductance, and gating kinetics.
Trans-epithelial Clamp Circuit (TECC)
This assay measures ion transport across a polarized epithelial cell monolayer.
Methodology:
-
Cell Culture: Seed epithelial cells on permeable filter supports (e.g., Transwell inserts) and culture them until they form a polarized and high-resistance monolayer.
-
Ussing Chamber Setup: Mount the filter supports in an Ussing chamber, which separates the apical and basolateral sides of the monolayer.
-
Short-Circuit Current Measurement: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
CFTR Activation and Potentiation: Sequentially add a cAMP agonist (e.g., forskolin) to the basolateral side to activate CFTR, followed by the addition of varying concentrations of this compound to the apical side.
-
Data Analysis: Measure the change in Isc in response to this compound. Plot the change in Isc against the this compound concentration to determine the EC50 and maximal efficacy.
Mandatory Visualizations
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low potentiation effect observed | 1. Suboptimal this compound Concentration: The concentration used may be too low. 2. Compound Degradation: Improper storage or handling of this compound. 3. Low CFTR Expression/Function: The cell line may not have sufficient functional CFTR at the plasma membrane. 4. Assay Conditions: Incorrect buffer composition, temperature, or incubation times. | 1. Perform a dose-response experiment with a wider concentration range. 2. Prepare fresh stock solutions and store them properly (aliquoted at -20°C or -80°C). 3. Verify CFTR expression and localization using techniques like Western blotting or immunofluorescence. Consider using a positive control potentiator. 4. Optimize assay parameters and ensure all reagents are correctly prepared. |
| High variability between replicates | 1. Inaccurate Pipetting: Inconsistent volumes of compound or reagents. 2. Cell Seeding Density: Uneven cell distribution in the assay plate. 3. Edge Effects: Evaporation or temperature gradients across the plate. | 1. Use calibrated pipettes and ensure proper mixing. 2. Ensure a homogenous cell suspension before seeding and check for even cell distribution. 3. Use a randomized plate layout, and fill outer wells with sterile buffer or media to minimize evaporation. |
| Apparent cytotoxicity | 1. High this compound Concentration: The concentration used may be toxic to the cells. 2. High DMSO Concentration: The final DMSO concentration in the culture medium may be too high. | 1. Perform a cytotoxicity assay to determine the toxic concentration range and use concentrations below this threshold. 2. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%). |
| Inconsistent results with TECC | 1. Poor Epithelial Monolayer Integrity: Low transepithelial electrical resistance (TEER) indicates a leaky monolayer. 2. Cell Polarization Issues: Cells may not have formed a fully polarized monolayer. | 1. Monitor TEER values before and during the experiment to ensure monolayer integrity. Optimize cell seeding density and culture time. 2. Allow sufficient time for cells to polarize and form tight junctions. |
References
GLPG2451 solubility and stability in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of GLPG2451 in in vitro cell culture experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to the solubility and stability of this CFTR potentiator.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an investigational therapy that acts as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] In individuals with cystic fibrosis, mutations in the CFTR gene can lead to a defective CFTR protein that is present on the cell surface but has impaired channel activity. This compound enhances the function of this defective CFTR, increasing the transport of chloride ions across the cell membrane.[1] This helps to restore the proper balance of fluid and electrolytes on epithelial surfaces.
Q2: What are the solubility properties of this compound?
A2: this compound is a hydrophobic compound with the following solubility characteristics:
| Solvent | Solubility |
| DMSO | 250 mg/mL (596.12 mM) |
Data obtained from commercially available product data sheets. It is recommended to use ultrasonic treatment to aid dissolution in DMSO.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal performance and stability, follow these guidelines for preparing and storing this compound stock solutions:
Preparation:
-
It is recommended to prepare a high-concentration stock solution in 100% DMSO.
-
Ensure the compound is fully dissolved by vortexing and, if necessary, using brief sonication in an ultrasonic water bath.
Storage:
-
Solid (Powder): Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Stock Solution (in DMSO):
-
For long-term storage (up to 6 months), aliquot the stock solution into single-use vials and store at -80°C.
-
For short-term storage (up to 1 month), store at -20°C.
-
-
Important: Avoid repeated freeze-thaw cycles of stock solutions to prevent degradation.
Q4: What is the recommended working concentration of this compound in cell-based assays?
A4: The optimal working concentration of this compound will vary depending on the cell type, the specific CFTR mutation being studied, and the assay endpoint. However, published studies have shown effective concentrations in the nanomolar range. For example, this compound has an EC50 of 11.1 nM for potentiating low-temperature rescued F508del CFTR and an EC50 of 675 nM in G551D/F508del cells.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue: Precipitation of this compound in Cell Culture Media
Potential Cause 1: High Final Concentration The final concentration of this compound in the aqueous cell culture medium may exceed its solubility limit.
Solution:
-
Decrease Working Concentration: Lower the final concentration of this compound in your experiment.
-
Perform a Solubility Test: Empirically determine the maximum soluble concentration of this compound in your specific cell culture medium (with and without serum) before conducting your experiment.
Potential Cause 2: Rapid Dilution from DMSO Stock Adding a highly concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to "crash out" of solution due to the rapid change in solvent polarity.
Solution:
-
Use Pre-warmed Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.
-
Stepwise Dilution: Perform a serial dilution of the DMSO stock in pre-warmed culture media. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even distribution.
Potential Cause 3: Media Composition and Temperature Fluctuations Interactions with components in the cell culture medium or temperature changes can lead to delayed precipitation.
Solution:
-
Maintain Stable Temperature: Minimize the time that culture vessels are outside of the incubator. If frequent microscopic observation is necessary, use a microscope with a heated stage.
-
Consider Media Formulation: If precipitation persists, trying a different basal media formulation may be beneficial.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
-
Prepare a 10 mM Stock Solution:
-
Based on the molecular weight of this compound (419.38 g/mol ), dissolve the appropriate amount of powder in high-quality, anhydrous DMSO to achieve a 10 mM stock solution.
-
For example, to prepare 1 mL of a 10 mM stock, dissolve 4.19 mg of this compound in 1 mL of DMSO.
-
Ensure complete dissolution using a vortex mixer and, if necessary, a brief sonication.
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
Create a series of intermediate dilutions from your 10 mM stock in 100% DMSO. This will make it easier to achieve a low final DMSO concentration in your culture media.
-
-
Prepare Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
Add a small volume of the this compound stock or intermediate dilution to the pre-warmed medium while gently mixing. The final concentration of DMSO should ideally be kept below 0.5% to minimize solvent-induced cytotoxicity.
-
Example: To prepare 1 mL of a 1 µM working solution from a 10 mM stock, add 0.1 µL of the stock to 1 mL of media (Final DMSO concentration: 0.001%). To make this practical, a serial dilution is recommended. For instance, first dilute the 10 mM stock to 100 µM in DMSO, and then add 10 µL of the 100 µM stock to 1 mL of media (Final DMSO concentration: 1%). A further intermediate dilution step would be necessary to achieve a final DMSO concentration of <0.5%.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
-
Prepare Spiked Media:
-
Prepare a working solution of this compound in your cell culture medium of choice at the desired final concentration.
-
Prepare a control sample of the same medium with the equivalent concentration of DMSO (vehicle control).
-
-
Incubation:
-
Incubate the "spiked" and control media under standard cell culture conditions (37°C, 5% CO2) for various time points (e.g., 0, 2, 6, 24, 48, and 72 hours).
-
-
Analysis:
-
At each time point, visually inspect the media for any signs of precipitation (cloudiness or visible particles).
-
For a more quantitative analysis, you can measure the absorbance of the media at a wavelength of 600 nm. An increase in absorbance over time in the this compound-containing media compared to the vehicle control would indicate precipitation.
-
To assess chemical stability, the concentration of this compound at each time point can be quantified using a suitable analytical method such as HPLC-MS/MS.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as a CFTR potentiator.
Caption: General experimental workflow for using this compound.
References
Technical Support Center: Interpreting Electrophysiological Data from GLPG2451 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CFTR potentiator, GLPG2451. The information is designed to assist with the interpretation of electrophysiological data and to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational CFTR potentiator.[1] Its primary mechanism of action is to enhance the channel gating function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein at the cell surface.[1][2] This leads to an increased open probability of the CFTR channel, prolonging its open time and reducing its closed time, thereby improving the transport of chloride ions across the cell membrane.[3]
Q2: In which experimental systems has the electrophysiological activity of this compound been characterized?
The activity of this compound has been characterized in various in vitro systems, including:
-
HEK293 cells expressing different CFTR mutants for YFP-halide assays.[3]
-
Primary human bronchial epithelial (HBE) cells derived from cystic fibrosis patients, used in Trans-epithelial clamp circuit (TECC) experiments.[3]
-
Cells transiently expressing WT or F508del CFTR for patch-clamp analysis.[3]
Q3: How does the efficacy of this compound compare to other CFTR potentiators like VX-770 (Ivacaftor)?
In in vitro studies on primary HBE cells with G551D/F508del CFTR mutations, this compound demonstrated a higher efficacy in terms of maximal chloride transport compared to VX-770.[3] Specifically, this compound reached an efficacy level of 147% of that of VX-770.[3] On R334W/F508del mutant cells, this compound also showed a higher channel opening compared to VX-770.[3]
Quantitative Data Summary
The following tables summarize the quantitative electrophysiological data for this compound from in vitro studies.
Table 1: Potency (EC50) of this compound on Various CFTR Mutations
| CFTR Mutant | Cell Type | Assay | EC50 (nM) |
| G551D/F508del | Primary HBE Cells | TECC | 675 |
| R334W/F508del | Primary HBE Cells | TECC | 40.3 |
| Wild-Type (WT) | HEK293 Cells | YFP Halide Assay | 79.7 |
| Wild-Type (WT) | Primary HBE Cells | TECC | 102.5 |
Table 2: Efficacy of this compound in Comparison to VX-770
| CFTR Mutant | Cell Type | Assay | Efficacy of this compound (% of VX-770) |
| G551D/F508del | Primary HBE Cells | TECC | 147% |
| R334W/F508del | Primary HBE Cells | TECC | 161% |
Experimental Protocols
1. Patch-Clamp Electrophysiology
This protocol provides a general framework for investigating the effect of this compound on CFTR channel activity at the single-channel level.
-
Cell Preparation: Use cells transiently expressing WT or F508del CFTR.
-
Recording Configuration: Inside-out patch configuration is typically used to allow for the application of compounds to the intracellular face of the channel.
-
Solutions:
-
Pipette Solution (extracellular): Contains (in mM) 140 NMDG-Cl, 2 MgCl2, 5 CaCl2, 10 TES, pH 7.4.
-
Bath Solution (intracellular): Contains (in mM) 140 NMDG-Cl, 2 MgCl2, 10 TES, 1 EGTA, pH 7.4.
-
-
Channel Activation:
-
Excise inside-out patches from the cells.
-
Add Protein Kinase A (PKA) and ATP to the bath solution to phosphorylate and activate the CFTR channels.
-
-
This compound Application: Once a stable baseline of CFTR activity is achieved, apply this compound to the bath solution at the desired concentration.
-
Data Acquisition: Record single-channel currents using a patch-clamp amplifier. The data can be used to analyze the open probability (Po), open time, and closed time of the channel.
2. YFP-Halide Assay
This high-throughput assay is used to measure CFTR-mediated halide transport.
-
Cell Line: Use HEK293 cells co-expressing the desired CFTR mutant and a halide-sensitive Yellow Fluorescent Protein (YFP).
-
Assay Principle: The fluorescence of YFP is quenched by iodide. The rate of fluorescence quenching upon addition of an iodide-containing solution is proportional to the halide transport through the CFTR channels.
-
Protocol:
-
Plate the cells in a multi-well plate.
-
Activate the CFTR channels by adding a cAMP agonist, such as forskolin (typically 10 µM).[3]
-
Add this compound at various concentrations.
-
Initiate the quenching by adding an iodide-containing solution.
-
Measure the YFP fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis: The initial rate of fluorescence decay is used to determine the activity of the CFTR channel.
3. Trans-epithelial Clamp Circuit (TECC)
This assay measures ion transport across a monolayer of polarized epithelial cells.
-
Cell Culture: Grow primary human bronchial epithelial cells on permeable supports until they form a polarized monolayer.
-
Measurement: Use a TECC system to measure the transepithelial voltage and resistance.
-
Protocol:
-
Mount the permeable supports in the TECC chamber.
-
Activate the CFTR channels with a cAMP agonist like forskolin.
-
Add this compound to the apical side of the monolayer.
-
Measure the change in short-circuit current (Isc), which reflects the net ion transport across the epithelium. An increase in Isc indicates an increase in chloride secretion through CFTR.
-
Troubleshooting Guide
Issue 1: Low or no response to this compound in patch-clamp experiments.
-
Possible Cause 1: Insufficient CFTR activation.
-
Troubleshooting: Ensure that PKA and ATP concentrations are optimal for channel phosphorylation and activation. Check the activity of your PKA enzyme.
-
-
Possible Cause 2: Incorrect this compound concentration or degradation.
-
Troubleshooting: Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Low CFTR expression in the patched membrane.
-
Troubleshooting: Confirm the expression of CFTR in your cell line using other techniques like Western blotting or immunofluorescence.
-
Issue 2: High variability in YFP-halide assay results.
-
Possible Cause 1: Inconsistent cell seeding.
-
Troubleshooting: Ensure a uniform cell density across all wells of the plate.
-
-
Possible Cause 2: Uneven compound or activator addition.
-
Troubleshooting: Use automated liquid handling for precise and consistent addition of forskolin, this compound, and the iodide solution.
-
-
Possible Cause 3: Photobleaching of YFP.
-
Troubleshooting: Minimize the exposure of the cells to excitation light before and during the measurement.
-
Issue 3: Low transepithelial resistance (TEER) in TECC experiments.
-
Possible Cause 1: Incomplete cell polarization or monolayer formation.
-
Troubleshooting: Allow sufficient time for the cells to form a tight monolayer. Monitor the TEER values regularly during cell culture.
-
-
Possible Cause 2: Cell toxicity.
-
Troubleshooting: Test for potential cytotoxic effects of this compound or other compounds in your assay at the concentrations used.
-
Visualizations
Caption: Mechanism of action of this compound as a CFTR potentiator.
Caption: Experimental workflow for patch-clamp analysis of this compound.
References
Addressing low plasma levels of GLPG2451 in combination studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with low plasma levels of GLPG2451 in combination studies.
Troubleshooting Guides
Issue: Lower than expected plasma concentrations of this compound observed in combination therapy.
This guide provides a systematic approach to investigating and addressing unexpectedly low plasma levels of this compound when co-administered with other investigational drugs.
Question 1: We are observing significantly lower plasma levels of this compound in our triple combination study compared to when it is administered alone or in a dual combination. What are the potential causes?
Answer:
This is a critical observation and warrants a thorough investigation. Several factors could contribute to lower-than-expected plasma concentrations of this compound in a combination study. It has been noted in a phase 1b study (NCT03540524) that in a triple combination with GLPG2222 and GLPG2737, the plasma levels of this compound were insufficient to overcome the effects of GLPG2737 on CFTR gating, leading to limited clinical benefit.[1][2] The potential causes for such an observation can be broadly categorized into pharmacokinetic and analytical factors.
Potential Pharmacokinetic Causes:
-
Drug-Drug Interactions (DDIs): The co-administered drug(s) may be inducing the metabolic enzymes responsible for this compound clearance. This compound was selected in part for its low potential to induce cytochrome P450 (CYP) enzymes[3][4]; however, the co-administered compounds may be potent inducers of enzymes that metabolize this compound.
-
Altered Absorption: The combination drugs might affect the gastrointestinal environment (e.g., altering pH or motility), which could in turn reduce the absorption of this compound.
-
Transporter-Mediated Interactions: The co-administered drugs could be inducers or inhibitors of drug transporters (e.g., P-glycoprotein) that may be involved in the absorption and/or excretion of this compound.
Potential Analytical Issues:
-
Assay Interference: Components of the combination therapy or their metabolites may interfere with the analytical method used to quantify this compound plasma concentrations.
-
Sample Handling and Stability: Improper sample collection, processing, or storage conditions could lead to the degradation of this compound, resulting in artificially low measured concentrations.
The following logical workflow can help systematically troubleshoot this issue:
Figure 1: A logical workflow for troubleshooting low plasma levels of this compound.
Question 2: How can we experimentally determine if a drug-drug interaction is causing the low plasma levels of this compound?
Answer:
A stepwise experimental approach is recommended to elucidate potential drug-drug interactions.
Step 1: In Vitro Metabolism Studies
-
Objective: To assess the potential of the co-administered drug(s) to induce or inhibit the metabolism of this compound.
-
Methodology: Conduct an in vitro drug metabolism study using human liver microsomes. This will help determine if the combination drugs alter the rate of this compound metabolism.
Step 2: Caco-2 Permeability Assays
-
Objective: To evaluate the potential for transporter-mediated drug-drug interactions.
-
Methodology: Utilize Caco-2 cell monolayers to assess the bidirectional permeability of this compound in the presence and absence of the combination drugs. This can indicate if the co-administered drugs are affecting efflux or uptake transporters involved in this compound disposition.
The following diagram illustrates the experimental workflow:
Figure 2: An experimental workflow to investigate potential drug-drug interactions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[5][6] In individuals with cystic fibrosis, the CFTR protein is defective, leading to impaired chloride ion transport across cell membranes. This compound works by enhancing the activity of the defective CFTR protein that is present at the cell surface, thereby improving chloride ion transport.[5][6]
The signaling pathway for CFTR activation, which is targeted by potentiators like this compound, is illustrated below:
References
- 1. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a Novel Once Daily Potentiator for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation mechanisms for the cystic fibrosis transmembrane conductance regulator protein involve direct binding of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CFTR Protein: Not Just a Chloride Channel? - PMC [pmc.ncbi.nlm.nih.gov]
GLPG2451 Technical Support Center: Investigating Drug-Drug Interaction Potential
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on assessing the potential for drug-drug interactions (DDIs) with GLPG2451, a CFTR potentiator. The following information is intended to assist researchers in designing, troubleshooting, and interpreting experiments related to the metabolic and transport properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known potential for this compound to cause cytochrome P450 (CYP) mediated drug-drug interactions?
A1: Based on available preclinical data, this compound was selected for clinical development due in part to its low potential for CYP induction .[1][2] This suggests a reduced likelihood of this compound significantly altering the metabolism of co-administered drugs that are substrates of major CYP enzymes. However, comprehensive clinical data on CYP inhibition or induction by this compound is not publicly available.
Q2: How was the low CYP induction potential of this compound likely determined during preclinical development?
A2: The assessment of CYP induction potential in vitro typically involves incubating human hepatocytes with the test compound (this compound) and measuring the induction of CYP enzyme expression (mRNA levels) and/or activity. A common experimental workflow is outlined below.
Q3: Is there any information on the metabolism of this compound?
A3: Yes, in vitro studies have shown that this compound is metabolized to an active metabolite, M31.[3] This metabolite was found to have similar efficacy to the parent compound.[3] The specific metabolic pathways and the enzymes responsible for the formation of M31 have not been detailed in publicly available literature.
Q4: What is the potential for this compound to interact with drug transporters?
A4: There is currently no publicly available information regarding in vitro or in vivo studies investigating the interaction of this compound with major drug transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATPs), or Organic Cation Transporters (OCTs). Standard in vitro assays using cell lines overexpressing these transporters are necessary to evaluate this potential.
Troubleshooting Experimental Workflows
Problem: High variability in CYP induction assay results.
-
Possible Cause 1: Hepatocyte viability and density.
-
Troubleshooting: Ensure consistent cell seeding density and viability of primary human hepatocytes. Use a positive control inducer (e.g., rifampicin for CYP3A4, omeprazole for CYP1A2) to confirm cell responsiveness.
-
-
Possible Cause 2: Inconsistent compound concentration.
-
Troubleshooting: Verify the concentration and stability of this compound in the culture medium over the incubation period. Use appropriate analytical methods like LC-MS/MS to confirm concentrations.
-
-
Possible Cause 3: Assay methodology.
-
Troubleshooting: Standardize incubation times, media changes, and the method for measuring CYP activity (e.g., probe substrate metabolism) or mRNA levels (qPCR).
-
Problem: Difficulty in identifying metabolites of this compound.
-
Possible Cause 1: Low metabolite formation.
-
Troubleshooting: Increase the concentration of this compound or the incubation time with liver microsomes or hepatocytes. Consider using hepatocytes from multiple donors to account for genetic variability in metabolic enzymes.
-
-
Possible Cause 2: Unstable metabolites.
-
Troubleshooting: Employ trapping agents for reactive metabolites. Adjust pH and temperature of the incubation and sample processing to minimize degradation.
-
-
Possible Cause 3: Analytical method limitations.
-
Troubleshooting: Optimize mass spectrometry conditions for the detection of predicted metabolites. Use high-resolution mass spectrometry to aid in structural elucidation.
-
Experimental Protocols
In Vitro Cytochrome P450 Induction Assay
This protocol provides a general methodology for assessing the potential of a compound like this compound to induce major CYP enzymes in cultured human hepatocytes.
Table 1: Summary of Experimental Conditions for CYP Induction Assay
| Parameter | Recommendation |
| Test System | Cryopreserved or fresh primary human hepatocytes |
| Culture Format | Sandwich culture (e.g., collagen-coated plates) |
| Compound Concentrations | Range of concentrations (e.g., 0.1 to 100 µM) |
| Incubation Time | 48-72 hours |
| Positive Controls | Omeprazole (CYP1A2), Phenobarbital (CYP2B6), Rifampicin (CYP3A4) |
| Negative Control | Vehicle (e.g., 0.1% DMSO) |
| Endpoints | 1. Enzyme Activity: Metabolism of specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4) measured by LC-MS/MS. 2. mRNA Expression: Quantification of CYP1A2, CYP2B6, and CYP3A4 mRNA levels by RT-qPCR. |
| Data Analysis | Fold induction relative to vehicle control. Calculation of EC50 (concentration causing 50% of maximal induction). |
Visualizations
Caption: Workflow for assessing CYP450 induction potential.
Caption: Key pathways for potential drug-drug interactions.
References
Managing confounding effects in GLPG2451 functional assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using GLPG2451 in functional assays. The information is tailored for scientists and drug development professionals working to characterize the activity of this CFTR potentiator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an investigational potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] Its primary function is to enhance the channel gating activity of CFTR proteins that are already present on the cell surface.[3][4] By increasing the probability that the channel is open, this compound facilitates increased transport of chloride ions across the cell membrane, which can help restore function to defective CFTR channels caused by certain CF mutations.[1]
Q2: How is a "potentiator" like this compound different from a CFTR "corrector"?
A2: A potentiator and a corrector address different defects in the CFTR protein.
-
Potentiators (e.g., this compound, Ivacaftor) work on CFTR channels located at the cell membrane, improving their gating function (opening and closing).[3][4] They are primarily effective for mutations (like G551D) that affect channel opening but not protein trafficking.
-
Correctors (e.g., GLPG2222, Lumacaftor) help misfolded CFTR proteins (most commonly the F508del mutation) to fold correctly and be trafficked from the endoplasmic reticulum to the cell surface.[1][4] These two classes of drugs are often used in combination to both increase the number of channels at the surface and enhance their function.[1]
Q3: What are the standard functional assays used to measure this compound activity?
A3: The most common in-vitro functional assays for this compound and other CFTR modulators include:
-
Yellow Fluorescent Protein (YFP)-Halide Assays: A cell-based, high-throughput assay that measures halide influx (as a surrogate for chloride) by observing the quenching of YFP fluorescence.[5]
-
Ussing Chamber / Transepithelial Clamp Circuit (TECC): An electrophysiological method that directly measures ion transport across a monolayer of epithelial cells grown on a permeable support.[5][6] It is considered a more physiologically relevant assay.
-
Patch-Clamp Assays: A highly sensitive electrophysiological technique that measures the opening and closing rates of single CFTR channels on a "patch" of cell membrane.[6]
-
Forskolin-Induced Swelling (FIS) Assays: This method uses patient-derived intestinal organoids. Functional CFTR channels expel chloride, leading to fluid secretion and organoid swelling, which can be quantified.[7][8]
Q4: What is the expected potency (EC50) of this compound in these assays?
A4: The reported EC50 of this compound can vary depending on the specific CFTR mutation, the cell system, and the assay format. Refer to the table below for a summary of published values.
Quantitative Data Summary
The following tables summarize the reported potency and efficacy of this compound in various preclinical models.
Table 1: In-Vitro Potency (EC50) of this compound
| CFTR Mutation / Cell Model | Assay Type | Reported EC50 | Reference |
| F508del CFTR (low temperature rescued) | YFP-Halide Assay | 11.1 nM | [2] |
| F508del CFTR | YFP-Halide Assay (YHA) | 11 nM | [9] |
| F508del CFTR (in HBE cells) | TECC | 18 nM | [9] |
| G551D/F508del (in HBE cells) | TECC | 675 nM | [5] |
Table 2: In-Vitro Efficacy of this compound Compared to Reference Compound VX-770 (Ivacaftor)
| CFTR Mutation / Cell Model | Assay Type | Reported Efficacy (% of VX-770) | Reference |
| G551D/F508del (in HBE cells) | TECC | 147% | [5] |
HBE: Human Bronchial Epithelial; TECC: Transepithelial Clamp Circuit
Troubleshooting Guides
Issue 1: High variability or no response in my cell-based assay.
| Potential Cause | Troubleshooting Step |
| Low CFTR Expression/Function | Ensure the cell line (e.g., Fischer Rat Thyroid, HEK293) is stably expressing the CFTR mutant of interest. For F508del, confirm that a corrector (e.g., GLPG2222) or low-temperature incubation (27-30°C for 24-48h) was used to traffic the protein to the membrane before adding this compound. |
| Cell Health and Confluency | Monitor cell viability. High concentrations of this compound or other compounds (like forskolin) may be cytotoxic. Ensure cell monolayers for Ussing chamber/TECC assays are fully confluent and have high transepithelial electrical resistance (TEER) before starting the experiment. |
| Compound Solubility/Stability | Prepare fresh dilutions of this compound from a validated stock solution (e.g., in DMSO). Visually inspect for precipitation when diluting into aqueous assay buffers. Perform a solubility test if issues persist. |
| Assay Activator Issues | Most CFTR assays require an initial activation step (e.g., with forskolin) to open the channel before potentiation can be measured. Confirm the concentration and activity of your forskolin stock. |
Issue 2: My dose-response curve is non-sigmoidal (e.g., bell-shaped).
| Potential Cause | Troubleshooting Step |
| Cytotoxicity at High Concentrations | High concentrations of the test compound can lead to cell death, causing a drop-off in the assay signal that mimics reduced activity. Perform a separate cytotoxicity assay (e.g., CellTiter-Glo®, MTS) with this compound at the same concentrations to identify the toxic threshold. |
| Off-Target Effects | At high concentrations, this compound may have off-target effects that interfere with the assay readout or cell signaling. This is a common confounding factor in drug discovery.[10] Consider counter-screening against other ion channels or known off-targets. |
| Compound Precipitation | At the highest concentrations, the compound may be precipitating out of the solution, reducing its effective concentration and causing a "hook effect" in the dose-response curve. Check for solubility limits. |
Issue 3: Results from YFP-halide assay do not match Ussing chamber/TECC results.
| Potential Cause | Troubleshooting Step |
| Assay Sensitivity and Mechanism | YFP assays are indirect measures of ion flux and can sometimes be prone to artifacts. Ussing chamber/TECC is a direct measure of electrophysiology.[5][6] Discrepancies are not uncommon. The TECC data is generally considered more physiologically relevant. |
| Cellular Context | The cell lines used for high-throughput YFP assays (e.g., HEK293) are very different from the polarized primary human bronchial epithelial (HBE) cells used in TECC assays.[5] Primary cells better represent the native environment and may yield different pharmacological results. |
| Acute vs. Chronic Dosing | Some studies note differences between acute (compound added at time of measurement) and chronic (24h pre-incubation) exposure.[5] Ensure your experimental timelines are consistent or are designed to test both conditions. Chronic exposure can sometimes negatively impact the surface expression of corrected F508del CFTR. |
Visualizations and Protocols
CFTR Potentiator Signaling and Assay Workflow
The following diagram illustrates the basic mechanism of CFTR activation and potentiation, which forms the basis for functional assays.
Experimental Workflow: Troubleshooting Logic
This diagram provides a logical flow for diagnosing common issues during a typical cell-based experiment.
Experimental Protocols
Protocol 1: YFP-Halide Quenching Assay
This protocol provides a generalized method for assessing this compound activity in cells expressing a halide-sensitive YFP and a CFTR mutant.
1. Cell Preparation:
- Plate HEK293 or FRT cells stably co-expressing YFP-H148Q/I152L and the CFTR mutant of interest into black, clear-bottom 96- or 384-well plates.
- If testing the F508del mutant, incubate the plate at 27-30°C for 24-48 hours post-seeding to facilitate protein trafficking to the cell surface. For other mutants, incubate under standard conditions (37°C, 5% CO2).
- Grow cells to >90% confluency.
2. Compound and Reagent Preparation:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Create a serial dilution plate (e.g., 1:3 dilutions) of this compound in a suitable buffer like PBS. Include a DMSO-only vehicle control.
- Prepare a CFTR activator solution (e.g., 10 µM Forskolin + 100 µM IBMX) in PBS.
- Prepare a high-halide stimulus solution (e.g., PBS with NaI replacing NaCl).
3. Assay Procedure:
- Wash the cell plate twice with PBS to remove culture medium. Leave a final volume of 50 µL/well.
- Add 25 µL of the serially diluted this compound or vehicle control to the appropriate wells.
- Add 25 µL of the CFTR activator solution to all wells.
- Incubate the plate at room temperature for 15-20 minutes.
- Place the plate in a fluorescence plate reader equipped with injectors.
- Set the reader to kinetic mode, measuring fluorescence (Excitation ~485 nm, Emission ~525 nm) every 0.2-0.5 seconds.
- Establish a stable baseline reading for 2-5 seconds.
- Inject 100 µL of the high-halide stimulus solution.
- Continue reading for 10-20 seconds to capture the fluorescence quench.
4. Data Analysis:
- Determine the maximal rate of fluorescence decay (dF/dt) for each well.
- Normalize the rates to the vehicle control (0% activity) and a positive control (e.g., a saturating dose of a known potentiator, 100% activity).
- Plot the normalized response against the log of the this compound concentration and fit with a four-parameter logistic equation to determine the EC50.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a Novel Once Daily Potentiator for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cff.org [cff.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | F508del CFTR potentiator | Probechem Biochemicals [probechem.com]
- 10. Confounding Factors in the Interpretation of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability considerations when using GLPG2451 in long-term cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of GLPG2451 in long-term cell cultures, with a focus on maintaining cell viability. The following information is based on the known mechanism of this compound and established best practices for long-term cell culture with small molecule modulators.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an investigational therapeutic for cystic fibrosis (CF).[1] It functions as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein channel.[1][2] In individuals with specific CF mutations, the CFTR protein is present on the cell surface but has a defective "gate," impairing the transport of chloride ions. This compound enhances the activity of this defective CFTR, improving chloride ion transport.[1]
Q2: What is the reported potency of this compound in vitro?
A2: In laboratory studies, this compound has been shown to effectively potentiate low-temperature rescued F508del CFTR with an EC50 of 11.1 nM.[2] In G551D/F508del cells, it has a reported EC50 value of 675 nM.[2]
Q3: Are there any known direct cytotoxic effects of this compound in long-term cultures?
A3: Publicly available data does not specifically detail direct cytotoxic effects of this compound in long-term cultures. However, as with any small molecule, high concentrations or prolonged exposure could potentially impact cell viability due to off-target effects or metabolic burden. It is crucial to determine the optimal, non-toxic concentration range for your specific cell line and experimental duration.
Q4: How often should the media with this compound be replaced in a long-term experiment?
A4: The frequency of media and compound replacement will depend on the metabolic activity of your cell line and the stability of this compound in your culture conditions. A general recommendation is to replace the media every 2-3 days to ensure a consistent concentration of the compound and to replenish essential nutrients.
Q5: What cell lines are appropriate for long-term viability studies with this compound?
A5: The most relevant cell lines would be those expressing CFTR mutations that are potentiated by this compound, such as primary human bronchial epithelial cells derived from cystic fibrosis patients with gating mutations (e.g., G551D) or the F508del mutation.[1][3]
Troubleshooting Guide: Long-Term Cell Viability
This guide addresses common issues that may arise during long-term cell culture experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Decreased Cell Viability Over Time | - Compound Cytotoxicity: The concentration of this compound may be too high for long-term exposure. - Nutrient Depletion/Waste Accumulation: Infrequent media changes in long-term culture. - Solvent Toxicity: If using a solvent like DMSO, the final concentration in the media might be toxic. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line and experiment duration. - Increase the frequency of media changes (e.g., every 48 hours). - Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1%). |
| Microbial Contamination (Bacteria, Yeast, Fungi) | - Breach in Aseptic Technique: Improper handling of cell cultures, media, or reagents.[4][5][6] - Contaminated Reagents or Equipment: Use of non-sterile media, sera, or labware.[5] | - Strictly adhere to aseptic techniques. Work in a certified biological safety cabinet. - Regularly clean and decontaminate incubators, water baths, and other equipment.[5] - Use certified, sterile reagents and filter-sterilize all prepared solutions.[4] - If contamination occurs, discard the contaminated cultures and thoroughly decontaminate the work area.[5] |
| Mycoplasma Contamination | - Introduction from Contaminated Cell Lines or Reagents: Mycoplasma is a common and difficult-to-detect contaminant.[6] | - Routinely test all cell lines for mycoplasma using PCR-based or culture-based methods.[6] - Quarantine and test all new cell lines before introducing them into the main cell culture facility.[6] - Use mycoplasma-free certified reagents and sera.[6] |
| Inconsistent or Non-Reproducible Results | - Variable Drug Concentration: Potential degradation of this compound in media over time. - Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. - Inconsistent Seeding Density: Variations in the initial number of cells can affect growth and drug response.[7] | - Consider the stability of this compound in your culture media. For long-term experiments, more frequent media changes with fresh compound may be necessary. - Use cells within a consistent and low passage number range for all experiments. - Optimize and standardize the cell seeding density for your assays.[7] |
Experimental Protocols
Protocol: Long-Term Cell Viability Assay with this compound
This protocol outlines a general method for assessing the long-term effects of this compound on cell viability.
1. Cell Seeding and Culture:
- Culture human bronchial epithelial cells (e.g., from a CF patient with a G551D mutation) in an appropriate growth medium.
- Seed the cells into a 96-well plate at a predetermined optimal density to avoid confluence before the end of the experiment.[7]
- Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
2. This compound Preparation and Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- On the day of treatment, prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations (e.g., from 10 nM to 10 µM) to determine the optimal dose.
- Include appropriate controls: a vehicle control (medium with the same concentration of solvent used for the drug) and an untreated control (medium only).
- Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
3. Long-Term Incubation and Maintenance:
- Return the plate to the incubator.
- Every 48-72 hours, carefully aspirate the medium and replace it with fresh medium containing the respective concentrations of this compound or controls. This ensures a consistent drug concentration and replenishes nutrients.
4. Cell Viability Assessment:
- At designated time points (e.g., day 3, 5, 7, and 10), assess cell viability using a suitable method.
- Recommended Assay: A luminescence-based assay that measures ATP levels, such as CellTiter-Glo®, is highly sensitive and has a broad linear range.
- Alternative Assays:
- Colorimetric assays: such as those using WST-8 (e.g., CCK-8), which measure metabolic activity.[8]
- Trypan Blue Exclusion Assay: for direct counting of viable and non-viable cells.
5. Data Analysis:
- For luminescence or colorimetric assays, measure the signal using a plate reader.
- Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of this compound at each time point.
- Plot the cell viability against the log of the this compound concentration to generate dose-response curves for each time point.
Visualizations
Caption: Mechanism of action of this compound as a CFTR potentiator.
Caption: Experimental workflow for a long-term cell viability assay.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corning.com [corning.com]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gap-27.com [gap-27.com]
Validation & Comparative
A Comparative Efficacy Analysis of CFTR Potentiators: GLPG2451 versus Ivacaftor (VX-770)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two cystic fibrosis transmembrane conductance regulator (CFTR) potentiators: GLPG2451 and Ivacaftor (VX-770). The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in understanding the therapeutic potential and mechanistic differences between these two molecules.
Mechanism of Action
Both this compound and Ivacaftor are CFTR potentiators, a class of drugs designed to treat cystic fibrosis (CF) by targeting the underlying cause of the disease—a defective CFTR protein.[1][2] The CFTR protein is an ion channel responsible for transporting chloride ions across the membranes of epithelial cells.[3] In individuals with CF, mutations in the CFTR gene lead to a dysfunctional protein, resulting in the production of thick, sticky mucus.[1] Potentiators work by binding to the defective CFTR protein at the cell surface and increasing the probability that the channel is open, thereby enhancing chloride ion transport.[4][5] This helps to restore the hydration of epithelial surfaces and thin the mucus.[6]
Ivacaftor (VX-770) is an established CFTR potentiator that has been shown to be effective in patients with specific "gating" mutations (e.g., G551D), where the CFTR protein is present on the cell surface but does not open correctly.[7][8] It is thought to stabilize the open state of the CFTR channel, potentially by decoupling the gating cycle from the ATP hydrolysis cycle.[9][10][11]
This compound is a novel investigational CFTR potentiator that also enhances the activity of the CFTR channel at the cell surface.[1] In vitro studies have demonstrated its activity in primary cells from CF patients.[1] It is metabolized to an active component, M31, which exhibits similar efficacy to the parent drug.[1]
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of this compound and Ivacaftor (VX-770) on different CFTR mutations. The data is derived from electrophysiological assays, such as the Trans-epithelial Clamp Circuit (TECC) and YFP halide assays, performed on human bronchial epithelial (HBE) cells or other relevant cell lines.
| Compound | CFTR Mutant | Assay Type | EC50 (nM) | Efficacy (% of VX-770) | Reference |
| This compound | F508del (low temp rescued) | YFP Halide Assay | 11.1 | Not Reported | [12][13] |
| G551D/F508del | TECC | 675 | 147% | [12][13] | |
| Ivacaftor (VX-770) | G551D/F508del | TECC | Not Reported | 100% (Reference) | [13] |
Note: EC50 represents the concentration of the compound that produces 50% of the maximal response. A lower EC50 value indicates higher potency. Efficacy is reported as a percentage of the maximal response induced by Ivacaftor (VX-770) in the same assay.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are outlines of the key experimental protocols used to assess the efficacy of this compound and Ivacaftor.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues by measuring the short-circuit current (Isc), which reflects the net ion movement.[6][7]
Objective: To measure the effect of a CFTR potentiator on CFTR-mediated chloride secretion in polarized epithelial cells.
Methodology:
-
Cell Culture: Human bronchial epithelial (HBE) cells are cultured on permeable supports at an air-liquid interface for at least 3 weeks to allow for differentiation and polarization.[7]
-
Ussing Chamber Setup: The cell culture inserts are mounted in Ussing chambers, separating the apical and basolateral chambers. Both chambers are filled with a pre-warmed and gassed Krebs-Bicarbonate-Ringer (KBR) solution.[7]
-
ENaC Inhibition: Amiloride (an epithelial sodium channel inhibitor) is added to the apical chamber to block sodium absorption.[8]
-
CFTR Activation: Forskolin (an adenylyl cyclase activator) is added to the basolateral chamber to increase intracellular cAMP levels and activate CFTR, resulting in an increase in Isc.[7]
-
Potentiator Application: Once the forskolin-stimulated Isc has stabilized, the CFTR potentiator (e.g., this compound or Ivacaftor) is added to the apical chamber in a cumulative concentration-response manner.[7]
-
CFTR Inhibition: At the end of the experiment, a specific CFTR inhibitor (e.g., CFTRinh-172) is added to the apical chamber to confirm that the measured current is specific to CFTR activity.[7]
Patch-Clamp Electrophysiology
The patch-clamp technique allows for the direct measurement of ion channel activity at the single-channel or whole-cell level.[13]
Objective: To investigate the impact of a potentiator on the channel activity of specific CFTR mutants.
Methodology:
-
Cell Preparation: Cells transiently expressing the CFTR mutant of interest (e.g., WT or F508del CFTR) are used.[13]
-
Patch Excision: An inside-out patch of the cell membrane containing the CFTR channel is excised using a micropipette.[13]
-
Channel Activation: The excised patch is exposed to a solution containing PKA and ATP to pre-activate the CFTR channels.[13]
-
Compound Application: The potentiator compound is then applied to the patch, and the resulting changes in channel activity (e.g., open probability) are recorded.[13] The application is typically reversible upon washout of the compound.[13]
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental processes can aid in understanding the mechanism of action and the methods used for evaluation.
Caption: Mechanism of action for CFTR potentiators like this compound and Ivacaftor.
Caption: Experimental workflow for the Ussing chamber assay.
Conclusion
Both this compound and Ivacaftor are effective CFTR potentiators that function by increasing the channel's open probability. In vitro data suggests that this compound may have a higher efficacy than Ivacaftor on certain CFTR mutations, such as G551D.[13] However, further head-to-head clinical trials are necessary to fully elucidate their comparative therapeutic profiles. The experimental protocols and diagrams provided in this guide offer a foundational understanding for researchers engaged in the development and evaluation of novel CFTR modulators.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Discovery of this compound, a Novel Once Daily Potentiator for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cff.org [cff.org]
- 4. Effectiveness of ivacaftor in cystic fibrosis Patients with non-G551D gating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vivo and In Vitro Ivacaftor Response in Cystic Fibrosis Patients With Residual CFTR Function: N-of-1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vx-770 potentiates CFTR function by promoting decoupling between the gating cycle and ATP hydrolysis cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GLPG2451 and Other CFTR Potentiators for Cystic Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational CFTR potentiator GLPG2451 with other key potentiators, including the clinically approved drug ivacaftor (VX-770) and the preclinical candidate GLPG1837. The comparison is supported by experimental data from in vitro studies on various cystic fibrosis transmembrane conductance regulator (CFTR) mutations. Detailed methodologies for the key experiments cited are also provided to facilitate reproducibility and further investigation.
Introduction to CFTR Potentiators
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride ion channel critical for maintaining fluid balance across epithelial surfaces.[1] CFTR potentiators are a class of small molecules that enhance the gating function of the CFTR protein at the cell surface, increasing the probability of the channel being open and thereby augmenting chloride ion transport.[2] These drugs are particularly effective for CF patients with gating mutations (Class III), where the CFTR protein is present at the cell surface but functions inefficiently. This guide focuses on the comparative pharmacology of this compound, a novel potentiator, in relation to other significant compounds in this class.
Quantitative Comparison of CFTR Potentiator Activity
The following tables summarize the in vitro potency (EC50) and efficacy of this compound compared to ivacaftor (VX-770) and GLPG1837 across various CFTR mutations. The data is primarily derived from studies using Fischer Rat Thyroid (FRT) cells expressing mutant CFTR, with activity measured by the YFP-halide assay, and from primary human bronchial epithelial (HBE) cells, assessed via Transepithelial Clamp Circuit (TECC) recordings.
Table 1: In Vitro Potency (EC50, nM) of CFTR Potentiators
| CFTR Mutant | This compound | GLPG1837 | Ivacaftor (VX-770) | Assay System | Reference |
| F508del (low temp) | 11.1 | 3.5 | - | YFP-Halide Assay (FRT cells) | [1] |
| G551D/F508del | 675 | 159 | - | TECC (Primary HBE cells) | [1] |
| R334W/F508del | 40.3 | 40.7 | - | TECC (Primary HBE cells) | [1] |
| Wild Type (WT) | 79.7 | 103.5 | - | YFP-Halide Assay (FRT cells) | [1] |
Table 2: In Vitro Efficacy (% of Ivacaftor) of CFTR Potentiators on Gating Mutations
| CFTR Mutant | This compound | GLPG1837 | Assay System | Reference |
| G178R | 106% | 154% | YFP-Halide Assay (FRT cells) | [1] |
| S549N | 109% | 137% | YFP-Halide Assay (FRT cells) | [1] |
| G551D | 171% | 260% | YFP-Halide Assay (FRT cells) | [1] |
| R117H | 105% | 120% | YFP-Halide Assay (FRT cells) | [1] |
| G551D/F508del | 147% | 173% | TECC (Primary HBE cells) | [1] |
| R334W/F508del | 161% | 162% | TECC (Primary HBE cells) | [1] |
Summary of In Vitro Data: The preclinical data indicates that both this compound and GLPG1837 are potent CFTR potentiators. This compound demonstrates higher potency on F508del CFTR compared to ivacaftor, but similar potency on other evaluated gating mutations.[1] In terms of efficacy, GLPG1837 consistently shows a higher maximal activity across all tested gating mutations when compared to ivacaftor.[1] this compound exhibits efficacy that is similar to or higher than ivacaftor, depending on the specific mutation.[1] It is noteworthy that this compound was metabolized to an active component, M31, which showed similar efficacy to the parent drug in laboratory studies.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of CFTR potentiators and a typical experimental workflow for their evaluation.
Caption: Mechanism of CFTR Potentiation.
References
- 1. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Rescue of CFTR Function: A Comparative Analysis of GLPG2451 in Combination with Next-Generation Correctors
For Immediate Release
Mechelen, Belgium - In the rapidly evolving landscape of cystic fibrosis (CF) therapeutics, the synergistic potential of combining CFTR potentiators with next-generation correctors represents a cornerstone of modern drug development. This guide provides a detailed comparison of the investigational CFTR potentiator GLPG2451, developed by Galapagos and AbbVie, in combination with various next-generation CFTR correctors. We present supporting experimental data from both preclinical and clinical studies, offering researchers, scientists, and drug development professionals a comprehensive overview of the current state of this therapeutic strategy.
The core principle behind combination therapy is to address the multifaceted defects of the most common CF-causing mutation, F508del. This mutation leads to a misfolded CFTR protein that is prematurely degraded and, even if it reaches the cell surface, exhibits defective channel gating. Next-generation correctors aim to improve the processing and trafficking of the F508del-CFTR protein to the cell surface, while potentiators like this compound are designed to enhance the opening probability of the CFTR channels that are present at the cell membrane. The synergistic effect of these two classes of drugs is therefore crucial for achieving a clinically meaningful restoration of CFTR function.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and clinical studies evaluating the efficacy of this compound in combination with next-generation CFTR correctors.
Table 1: In Vitro Efficacy of this compound-Based Combination Therapies
| Combination | Cell/Tissue Model | Assay Type | Key Finding |
| This compound + GLPG2222 (C1) + GLPG2737 (C2) | F508del/F508del HBE cells | Chloride Transport Assay | Two-fold increase in Cl⁻ current compared to VX-770/VX-809 (Ivacaftor/Lumacaftor) treatment.[1] |
| This compound + GLPG2222 (C1) + GLPG2737 (C2) | F508del heterozygous organoids | Forskolin-Induced Swelling (FIS) | Increased efficacy over VX-770/VX-809.[1][2] |
| GLPG1837 (Potentiator) + GLPG2222 (C1) + GLPG2665 (C2) | Homozygous F508del HBE cells | Chloride Transport Assay | Up to six-fold greater chloride transport compared to Orkambi® (lumacaftor/ivacaftor).[3] |
Table 2: Clinical Efficacy of this compound-Based Combination Therapies (FALCON Trial - Part 1 Interim Results)
| Combination | Patient Population (n=10) | Efficacy Endpoint | Result |
| This compound + GLPG2222 (Dual Therapy) | Homozygous for F508del mutation | Mean change in sweat chloride | ~25 mmol/L decrease from baseline.[4][5] |
| Mean change in ppFEV1 | ~3% increase from baseline.[4][5] | ||
| This compound + GLPG2222 + GLPG2737 (Triple Therapy) | Homozygous for F508del mutation | Change in CFTR activity | No additional enhancement observed over dual therapy.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of the protocols used to generate the data presented.
Chloride Transport Assay (Ussing Chamber)
The Ussing chamber assay is a gold-standard method for measuring ion transport across epithelial tissues.
-
Cell Culture: Human bronchial epithelial (HBE) cells from CF patients (homozygous for the F508del mutation) are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.
-
Compound Incubation: The cell monolayers are incubated with the next-generation corrector(s) (e.g., GLPG2222 and/or GLPG2737) for 24 hours to allow for the rescue of F508del-CFTR to the cell surface.
-
Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in Ussing chambers, separating the apical and basolateral chambers. Both chambers are filled with a physiological salt solution and maintained at 37°C.
-
Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects the net ion transport, is continuously recorded.
-
CFTR Activation: To measure CFTR-specific chloride transport, a CFTR agonist, such as forskolin, is added to stimulate the channel. The potentiator, this compound, is added acutely to the apical chamber.
-
Data Analysis: The change in Isc following the addition of the potentiator and agonist is quantified as a measure of CFTR-mediated chloride secretion.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a 3D in vitro model to assess CFTR function.
-
Organoid Culture: Intestinal organoids are derived from rectal biopsies of CF patients and cultured in a Matrigel dome.
-
Compound Incubation: Organoids are pre-incubated with CFTR correctors (e.g., ABBV/GLPG-2222 and GLPG/ABBV-2737) for 24 hours. The potentiator (ABBV/GLPG-2451) is added at the start of the assay.
-
Assay Procedure: Forskolin (5 µM) is added to the culture medium to activate CFTR. The influx of chloride ions into the lumen of the organoids drives fluid secretion, causing the organoids to swell.
-
Data Acquisition and Analysis: The swelling of the organoids is monitored over time using live-cell imaging. The increase in the organoid surface area is quantified, and the area under the curve (AUC) is calculated to represent CFTR function.[1]
Conclusion
The available data indicates that this compound, in combination with next-generation C1 and C2 correctors from the Galapagos/AbbVie portfolio, can synergistically rescue the function of the F508del-CFTR mutation. In vitro studies in patient-derived HBE cells and intestinal organoids demonstrate a significant increase in chloride transport, surpassing the levels achieved with earlier-generation CFTR modulators.[1][3]
The clinical data from the FALCON trial, although showing a modest effect on ppFEV1 with the dual combination and no additional benefit with the triple combination in the interim analysis, confirmed a significant improvement in sweat chloride concentration, a key biomarker of CFTR function.[4][5] It is important to note that the development of the Galapagos CF portfolio was discontinued by AbbVie after these results.
Despite the discontinuation of this specific program, the data generated provides valuable insights for the broader field of CF drug discovery. The synergistic approach of combining mechanistically distinct correctors with a potent potentiator remains a promising strategy. Further research into novel corrector and potentiator combinations is warranted to continue to improve therapeutic outcomes for individuals with cystic fibrosis.
References
- 1. Frontiers | CFTR Rescue in Intestinal Organoids with GLPG/ABBV-2737, ABBV/GLPG-2222 and ABBV/GLPG-2451 Triple Therapy [frontiersin.org]
- 2. CFTR Rescue in Intestinal Organoids with GLPG/ABBV-2737, ABBV/GLPG-2222 and ABBV/GLPG-2451 Triple Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpg.com [glpg.com]
- 4. | BioWorld [bioworld.com]
- 5. AbbVie Takes Over Galapagos Cystic Fibrosis Collaboration Instead of Walking Away - BioSpace [biospace.com]
Validating GLPG2451's Potentiator Effect on Diverse CFTR Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data validating the efficacy of GLPG2451, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, across various CFTR mutations. Its performance is compared with the established CFTR potentiator, ivacaftor (VX-770), and other emerging alternatives. This document synthesizes preclinical data from in vitro studies to offer a comprehensive resource for researchers in the field of cystic fibrosis drug discovery.
Executive Summary
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, leading to a dysfunctional CFTR protein, an ion channel critical for fluid and electrolyte balance across epithelial surfaces. CFTR modulators, such as potentiators, are a class of drugs that aim to restore the function of the mutated CFTR protein. This compound is an investigational CFTR potentiator that has demonstrated significant activity in preclinical studies. This guide details the experimental validation of this compound's effect on different CFTR mutations, presenting quantitative data, experimental methodologies, and a depiction of the relevant biological pathways.
Comparative Efficacy of CFTR Potentiators
The following tables summarize the in vitro efficacy of this compound in comparison to other CFTR potentiators on various CFTR mutations. The data is primarily derived from YFP-halide quenching assays and patch-clamp electrophysiology studies.
Table 1: Potency (EC50) of CFTR Potentiators on Different CFTR Mutations
| CFTR Mutation | This compound (nM) | Ivacaftor (VX-770) (nM) | GLPG1837 (nM) |
| F508del (low temp rescued) | 11.1 ± 3.6 | - | 3.5 ± 0.2 |
| G551D/F508del | 675 | - | 159 |
Table 2: Maximal Efficacy of CFTR Potentiators (% of VX-770 response)
| CFTR Mutation | This compound (%) | GLPG1837 (%) |
| G178R | 106 | 154 |
| S549N | 109 | 137 |
| G551D | 171 | 260 |
| R117H | 105 | 120 |
| G551D/F508del | 147 | 173 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
YFP-Halide Quenching Assay
This cell-based fluorescence assay is a high-throughput method to measure CFTR channel activity.
Principle: The assay utilizes a halide-sensitive Yellow Fluorescent Protein (YFP) co-expressed with the CFTR channel in cells. The fluorescence of this YFP variant is quenched upon binding of iodide ions. When the CFTR channel is opened, iodide flows into the cell, leading to a decrease in YFP fluorescence. The rate of fluorescence quenching is proportional to the CFTR channel activity.
Protocol:
-
Cell Culture: HEK293 or Fischer rat thyroid (FRT) cells are stably transfected to express both the specific CFTR mutant and the halide-sensitive YFP (e.g., YFP-H148Q/I152L). Cells are seeded in 96-well or 384-well plates and grown to confluence.
-
Compound Incubation: Cells are washed with a chloride-containing buffer (e.g., PBS). Test compounds (this compound, ivacaftor, etc.) at various concentrations are then added to the wells and incubated for a specified period (e.g., 15-30 minutes) at 37°C.
-
CFTR Activation: CFTR channels are activated by adding a cAMP-agonist cocktail, typically containing forskolin (to activate adenylyl cyclase and increase cAMP) and often a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Iodide Addition and Fluorescence Reading: The plate is transferred to a fluorescence plate reader. An equal volume of an iodide-containing buffer (where chloride is replaced by iodide) is injected into each well.
-
Data Acquisition and Analysis: YFP fluorescence is measured kinetically over time. The initial rate of fluorescence decay is calculated and used to determine the CFTR channel activity. Dose-response curves are generated to calculate EC50 and maximal efficacy.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through single or multiple CFTR channels in the cell membrane.
Principle: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane. This isolates a "patch" of the membrane, allowing the ionic current passing through the channels within that patch to be measured with high sensitivity. The inside-out configuration is commonly used to study the effects of intracellularly applied compounds and regulatory molecules.
Protocol:
-
Cell Preparation: Cells expressing the CFTR mutant of interest are grown on coverslips.
-
Pipette Preparation: The micropipette is filled with a pipette solution containing ions that will carry the current (e.g., a chloride-based solution).
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ).
-
Inside-Out Configuration: The pipette is pulled away from the cell to excise the patch of membrane, with the intracellular side now facing the bath solution.
-
CFTR Activation: The excised patch is moved to a bath solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.
-
Compound Application: Once stable channel activity is recorded, the test compound (e.g., this compound) is perfused into the bath solution.
-
Data Recording and Analysis: The current passing through the CFTR channels is recorded. The channel open probability (Po), open time, and closed time are analyzed to determine the effect of the potentiator.
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the CFTR signaling pathway and the mechanism of action of this compound.
Caption: CFTR channel activation pathway and the role of this compound.
Caption: Workflow for validating the effect of this compound.
Conclusion
The experimental data presented in this guide demonstrate that this compound is a potent potentiator of several CFTR gating mutations, with efficacy comparable or superior to ivacaftor in some instances. The detailed experimental protocols provide a framework for the continued investigation and validation of novel CFTR modulators. The provided diagrams offer a visual representation of the underlying biological mechanisms and experimental processes. This comparative guide serves as a valuable resource for researchers and professionals dedicated to the development of new therapies for cystic fibrosis.
A Comparative Guide to the In Vitro and In Vivo Efficacy of GLPG2451
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, GLPG2451, with alternative modulators, supported by available experimental data. The focus is on its performance in both laboratory settings (in vitro) and in living organisms (in vivo), offering a comprehensive overview for researchers in the field of cystic fibrosis drug discovery.
Mechanism of Action: A CFTR Potentiator
This compound is an investigational small molecule developed by Galapagos and AbbVie for the treatment of cystic fibrosis (CF).[1] It functions as a CFTR potentiator, meaning it enhances the channel gating function of the CFTR protein at the cell surface.[1] In individuals with specific CF-causing mutations, the CFTR protein is present on the cell membrane but does not open and close effectively to allow the passage of chloride ions. This compound aims to restore this function, thereby improving the transport of chloride ions and hydration of the airway surface.[1]
The signaling pathway targeted by this compound and other CFTR potentiators is central to the pathophysiology of cystic fibrosis.
References
GLPG2451: A Comparative Analysis of CFTR Potentiator Activity in HEK293 and CFBE Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the activity of GLPG2451, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, in two commonly used cell line models: Human Embryonic Kidney 293 (HEK293) and Cystic Fibrosis Bronchial Epithelial (CFBE) cells. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.
Executive Summary
This compound is a novel, once-daily potentiator developed for the treatment of cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene.[1] Potentiators are small molecules that enhance the gating function of the CFTR protein channel, thereby increasing chloride ion transport across the cell membrane.[1] This guide presents a cross-validation of this compound's activity in two distinct cell line models: the genetically malleable HEK293 cells and the more physiologically relevant CFBE cell line, which is derived from a CF patient. The data presented herein demonstrates the potent activity of this compound in restoring the function of mutated CFTR in both cell systems.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the half-maximal effective concentration (EC50) values of this compound in potentiating the activity of wild-type (WT) and mutant CFTR expressed in HEK293 and CFBE41o- cells. The data is compiled from in vitro studies utilizing the Yellow Fluorescent Protein (YFP) halide assay.
Table 1: this compound Activity in HEK293 Cells (YFP Halide Assay)
| CFTR Variant | This compound EC50 (nM) | Reference Compound (VX-770) Comparison |
| Wild-Type (WT) | 79.7 | Data normalized to VX-770 response.[2] |
| F508del (low temperature corrected) | 11.1 ± 3.6 | Not specified in direct comparison.[2] |
Table 2: this compound Activity in CFBE41o- Cells
| CFTR Variant | Assay Type | This compound EC50 (nM) | Efficacy Comparison |
| F508del (low temperature corrected) | YFP Halide Assay | 11 | Not Applicable |
| G551D/F508del | Not specified | 675 | 147% of VX-770 efficacy.[2][3] |
| R334W/F508del | Not specified | 40.3 | 161% of VX-770 efficacy.[2] |
Experimental Protocols
YFP Halide Assay for CFTR Function
This assay is a cell-based fluorescence quenching method used to measure CFTR-mediated halide transport.
Cell Culture and Transfection:
-
HEK293 cells: Seeded in 96-well plates and transfected with plasmids encoding the desired CFTR variant and a halide-sensitive YFP (H148Q/I152L).
-
CFBE41o- cells: Plated in 384-well microplates and transduced with adenoviruses containing the F508del CFTR and YFP constructs.[2]
Assay Procedure:
-
After transfection/transduction and any necessary pre-incubation with corrector compounds or temperature correction (e.g., 24 hours at 27°C for F508del-CFTR), wash the cells with a chloride-containing buffer.
-
Stimulate CFTR channel activity by adding a cocktail containing a cAMP agonist, such as forskolin.
-
Initiate fluorescence quenching by rapidly adding an iodide-containing solution.
-
Monitor the rate of YFP fluorescence quenching over time using a fluorescence plate reader. The rate of quenching is proportional to the CFTR-mediated iodide influx and thus reflects CFTR channel activity.
-
Calculate EC50 values by plotting the initial rate of fluorescence decrease against the concentration of the tested potentiator (e.g., this compound).
Ussing Chamber Assay for Transepithelial Ion Transport
The Ussing chamber is considered a gold-standard technique to measure ion transport across polarized epithelial cell monolayers.
Cell Culture:
-
CFBE cells stably expressing the CFTR variant of interest are seeded on permeable filter supports and cultured until they form a polarized and confluent monolayer with high transepithelial electrical resistance (TEER).
Assay Procedure:
-
Mount the permeable supports with the cell monolayer in an Ussing chamber, separating the apical and basolateral compartments.
-
Bathe both compartments with physiological saline solutions and maintain at 37°C, gassed with 95% O2/5% CO2.
-
Measure the short-circuit current (Isc), which is the current required to nullify the potential difference across the epithelium and is a direct measure of net ion transport.
-
To isolate CFTR-dependent chloride secretion, first inhibit the epithelial sodium channel (ENaC) with amiloride.
-
Stimulate CFTR activity by adding forskolin to the basolateral side.
-
Add the CFTR potentiator (this compound) to the apical side and measure the increase in Isc.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
Mandatory Visualization
Caption: CFTR signaling pathway and mechanism of action of this compound.
Caption: General experimental workflow for assessing this compound activity.
References
Experimental Drug GLPG2451 Falls Short of Standard of Care for Common Cystic Fibrosis Genotypes
This guide provides a detailed, data-driven comparison of the GLPG2451-containing triple combination therapy with Trikafta for the treatment of cystic fibrosis in patients with at least one F508del mutation.
Quantitative Data Summary
The following tables summarize the key efficacy data from clinical trials of the Galapagos triple combination therapy (this compound, GLPG2222, and GLPG2737) and Vertex's Trikafta. It is critical to note that this is not a head-to-head comparison; the data are from separate clinical trials with different designs and patient populations.
Table 1: Comparison of Clinical Trial Efficacy in F508del Homozygous CF Patients
| Treatment | Clinical Trial | Number of Patients | Mean Absolute Improvement in ppFEV1 from Baseline | Mean Absolute Change in Sweat Chloride from Baseline (mmol/L) |
| This compound + GLPG2222 + GLPG2737 | FALCON (Part 1, interim results) | 10 | ~5% (cumulative over dual and triple therapy) | ~-30 mmol/L (cumulative over dual and triple therapy) |
| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta) | Phase 3 | 55 | 10.0 percentage points (vs. tezacaftor/ivacaftor) | -45.1 mmol/L (vs. tezacaftor/ivacaftor)[1] |
Table 2: Clinical Trial Efficacy of Trikafta in F508del Heterozygous CF Patients
| Treatment | Clinical Trial | Number of Patients | Mean Absolute Improvement in ppFEV1 from Baseline | Mean Absolute Change in Sweat Chloride from Baseline (mmol/L) |
| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta) | Phase 3 | 200 | 14.3 percentage points (vs. placebo) | -41.8 mmol/L (vs. placebo)[2] |
The data clearly illustrate the superior efficacy of Trikafta in improving lung function (ppFEV1) and reducing sweat chloride concentrations, a key biomarker of CFTR function, in both F508del homozygous and heterozygous patient populations. The modest improvements seen with the this compound-containing regimen in a small, early-phase trial did not translate into a competitive profile against the established and highly effective standard of care.
Mechanism of Action and Signaling Pathways
Cystic fibrosis is caused by mutations in the CFTR gene, which lead to a dysfunctional CFTR protein, a chloride channel on the surface of epithelial cells. The F508del mutation, the most common CF-causing mutation, results in a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface in sufficient quantities. CFTR modulators are a class of drugs that target the underlying defect in the CFTR protein.
This compound is a CFTR potentiator . Potentiators work by increasing the opening probability (gating) of the CFTR channel at the cell surface, thereby allowing more chloride ions to flow through.
Trikafta is a combination of two CFTR correctors (elexacaftor and tezacaftor) and one potentiator (ivacaftor). Correctors help the misfolded F508del-CFTR protein to fold correctly and traffic to the cell surface. The potentiator then enhances the function of these corrected CFTR channels. This dual mechanism of action leads to a significant restoration of CFTR function.
Caption: Mechanism of action of CFTR correctors and potentiators on the F508del-CFTR protein.
Experimental Protocols
The following are generalized methodologies for key in vitro experiments used to evaluate the efficacy of CFTR modulators.
YFP-Based Halide Transport Assay
This high-throughput assay is used to measure CFTR-mediated halide transport in cells.
Principle: Cells are co-transfected to express both the CFTR protein and a halide-sensitive yellow fluorescent protein (YFP). The fluorescence of this YFP variant is quenched by iodide ions. The rate of fluorescence quenching upon addition of iodide to the extracellular medium is proportional to the rate of iodide influx through the CFTR channels.
Generalized Protocol:
-
Cell Culture: Fischer Rat Thyroid (FRT) cells, stably expressing the halide-sensitive YFP and the specific CFTR mutant (e.g., F508del-CFTR), are plated in 96-well microplates.
-
Compound Incubation: Cells are incubated with the test compounds (e.g., this compound) for a specified period to allow for correction of CFTR trafficking and/or to be present for potentiation.
-
Assay Execution: The cell plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken.
-
An iodide-containing solution is added to the wells, and the fluorescence is measured over time.
-
A CFTR agonist (e.g., forskolin) is then added to activate the CFTR channels, and the subsequent decrease in fluorescence is monitored.
-
Data Analysis: The rate of fluorescence decay is calculated and used to determine the activity of the CFTR channel.
Caption: Generalized workflow for a YFP-based halide transport assay.
Transepithelial Clamp Circuit (TECC) on Primary Human Bronchial Epithelial (HBE) Cells
This assay provides a more physiologically relevant measure of CFTR function in primary cells from CF patients.
Principle: Primary HBE cells from CF patients are cultured on permeable supports to form a polarized epithelial monolayer. The transepithelial chloride current, which is a direct measure of CFTR function, is measured using an Ussing chamber or a similar voltage-clamp apparatus.
Generalized Protocol:
-
Cell Culture: Primary HBE cells from CF patients (e.g., with F508del/F508del genotype) are cultured on permeable filter supports at an air-liquid interface to induce differentiation into a mucociliary epithelium.
-
Compound Incubation: The differentiated epithelial cultures are treated with corrector compounds for a specified period (e.g., 24-48 hours) to rescue the trafficking of F508del-CFTR.
-
Ussing Chamber Measurement: The permeable supports with the cell monolayers are mounted in an Ussing chamber. The transepithelial voltage is clamped to 0 mV.
-
Sequential Additions:
-
Amiloride is added to block sodium channels.
-
A CFTR agonist (e.g., forskolin) is added to activate CFTR.
-
A potentiator compound (e.g., this compound or ivacaftor) is added to enhance the activity of the rescued CFTR.
-
A CFTR inhibitor is added at the end to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in short-circuit current (Isc) in response to the agonist and potentiator is measured and represents the CFTR-mediated chloride secretion.
Conclusion
The available evidence strongly suggests that the triple combination therapy including this compound would not have been competitive with the established standard of care, Trikafta, for the treatment of cystic fibrosis in patients with at least one F508del mutation. The clinical trial data for Trikafta demonstrates substantially greater improvements in lung function and CFTR biomarker activity. While this compound showed some in vitro and early clinical activity, the decision by AbbVie to halt its development in this combination underscores the high bar for new therapies in the current CF treatment landscape. For researchers and drug developers, this comparison highlights the significant advancements made with the advent of highly effective CFTR modulator combinations and the challenges in developing new therapies that can offer a meaningful improvement over the current standard of care.
References
Additive vs. Synergistic Effects of GLPG2451 in Combination Therapies: A Comparative Guide
This guide provides a comprehensive analysis of the available data regarding the effects of GLPG2451, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, when used in combination therapies for cystic fibrosis (CF). The focus is on discerning between additive and synergistic interactions with other CFTR modulators. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and CFTR Modulation
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which leads to the production of a dysfunctional CFTR protein.[1] This protein functions as a chloride ion channel, and its impairment results in the accumulation of thick mucus in various organs, particularly the lungs.[1] CFTR modulators are a class of drugs that aim to correct the function of the faulty protein. They are broadly categorized into:
-
Correctors: These molecules, such as GLPG2222, aim to fix the conformational defects of the CFTR protein, enabling its proper trafficking to the cell surface.[1]
-
Potentiators: These molecules, including this compound, work on the CFTR channels that are already at the cell surface, increasing their opening probability and thus enhancing chloride ion transport.[1][2]
The combination of correctors and potentiators is a key therapeutic strategy to maximize the functional restoration of the CFTR protein for a wider range of CF-causing mutations.[3] An ideal combination therapy would exhibit synergy, where the combined effect is greater than the sum of the individual effects of each drug. An additive effect, where the combined effect is equal to the sum of the individual effects, is also clinically beneficial.
This compound: Mechanism of Action
This compound is an investigational potentiator of the CFTR channel.[1] Its primary mechanism of action is to enhance the activity of the CFTR protein at the cell surface, thereby improving the transport of chloride ions.[1] Preclinical studies have shown that this compound is metabolized to an active component, M31, which demonstrates similar efficacy to the parent drug.[1]
Quantitative Data on this compound and Combination Effects
Available preclinical data provides insights into the potency and efficacy of this compound, both alone and in comparison to other potentiators.
| Compound(s) | Cell Type | Assay | Parameter | Value | Reference |
| This compound | F508del CFTR (low temp rescued) | YFP Halide Assay | EC50 | 11.1 nM | [4] |
| This compound | G551D/F508del HBE | TECC | EC50 | 675 nM | [2] |
| This compound | G551D/F508del HBE | TECC | Efficacy vs. VX770 | 147% | [2] |
| This compound + GLPG1837 | - | - | Effect | No additive effect observed | [2] |
| This compound + VX770 | - | - | Effect | No additive effect observed | [2] |
HBE: Human Bronchial Epithelial; TECC: Transepithelial Clamp Circuit; YFP: Yellow Fluorescent Protein; VX770: Ivacaftor
A key finding from in vitro studies is that this compound did not exhibit an additive effect when combined with another potentiator, GLPG1837, or with Ivacaftor (VX770).[2] This suggests that these potentiators may have overlapping binding sites or mechanisms of action, and therefore their combined use does not result in a greater effect than when used individually at a saturating concentration.[2]
While specific data on the synergistic or additive effects of this compound with the corrector GLPG2222 is not detailed in the available literature, the rationale for such a combination is based on their complementary mechanisms of action. The corrector increases the amount of CFTR protein at the cell surface, providing more targets for the potentiator to act upon.
Experimental Protocols
The following are descriptions of key experimental methods used to evaluate the function of CFTR modulators like this compound.
Yellow Fluorescent Protein (YFP) Halide Assay
This cell-based assay is a high-throughput method to measure CFTR channel activity.
-
Principle: Cells are engineered to express a halide-sensitive variant of YFP and the CFTR protein. The fluorescence of YFP is quenched by the influx of halide ions (like iodide) through active CFTR channels. A more active channel leads to faster quenching of the YFP signal.
-
Methodology:
-
Cells expressing YFP and CFTR are plated in microtiter plates.
-
The cells are incubated with the test compounds (e.g., this compound).
-
A baseline fluorescence reading is taken.
-
A solution containing a halide (e.g., sodium iodide) is added to initiate ion influx through the CFTR channels.
-
The decrease in YFP fluorescence over time is measured.
-
The rate of fluorescence quenching is proportional to the CFTR channel activity.
-
Transepithelial Clamp Circuit (TECC)
This technique is used to measure ion transport across a layer of epithelial cells, providing a more physiologically relevant assessment of CFTR function.
-
Principle: Primary human bronchial epithelial (HBE) cells from CF patients are grown on permeable supports to form a polarized monolayer. The TECC apparatus measures the equivalent short-circuit current (Ieq), which is a direct measure of net ion transport across the epithelial layer.
-
Methodology:
-
HBE cells are cultured on permeable filter supports until a confluent and differentiated monolayer is formed.
-
The cell-lined filters are mounted in an Ussing chamber or a similar device.
-
The transepithelial potential difference and resistance are measured.
-
CFTR-mediated chloride secretion is stimulated (e.g., with forskolin).
-
Test compounds are added to the apical and/or basolateral side of the cells.
-
The change in Ieq is recorded, which reflects the activity of the CFTR channels.
-
Additive vs. Synergistic Effects: A Conceptual View
The distinction between additive and synergistic effects is crucial for the development of combination therapies.
-
Additive Effect: The combined effect of two drugs is equal to the sum of their individual effects.
-
Synergistic Effect: The combined effect of two drugs is greater than the sum of their individual effects.
Conclusion
This compound is a potent CFTR potentiator that has been evaluated in the context of combination therapies for cystic fibrosis. The available preclinical data indicates that while this compound is effective at enhancing CFTR channel activity, it does not produce an additive effect when combined with other potentiators like GLPG1837 or Ivacaftor, suggesting a shared mechanism of action or binding site.
The primary strategy for the clinical development of this compound has been in combination with CFTR correctors, such as GLPG2222.[1] Although specific quantitative data on the synergistic or additive nature of this particular combination is not publicly available, the therapeutic rationale is strong, as correctors and potentiators address different molecular defects of the CFTR protein. Future clinical trial results will be crucial to fully elucidate the combined efficacy and to determine whether the interaction between this compound and CFTR correctors is additive or synergistic in a clinical setting.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galapagos begins Phase l trial of this compound to treat cystic fibrosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of GLPG2451
Disclaimer: A specific Safety Data Sheet (SDS) for GLPG2451 was not found in the public domain. The following procedures are based on general best practices for the disposal of non-acutely hazardous small molecule research compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and obtain the SDS from the supplier before handling or disposing of this compound.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear the following:
-
Gloves: Nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to ensure safe disposal and regulatory compliance.
-
Do Not Mix: Do not mix this compound waste with other waste streams such as solvents, acids, bases, or biohazardous waste unless explicitly permitted by your institution's EHS guidelines.[1]
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, wipes, etc.), and contaminated lab supplies (e.g., weigh boats, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally a safe choice.
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste.
-
Collect liquid waste in a sealed, leak-proof container, ensuring it is compatible with the solvent used.
-
Never dispose of organic solvents down the drain.[3]
-
Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.
-
Waste Container Labeling and Storage
Accurate labeling and proper storage are essential for safety and compliance.
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label should include:
-
The full chemical name: "this compound"
-
The concentration and solvent (for liquid waste)
-
The date the waste was first added
-
The name of the principal investigator or lab group
-
-
Storage:
-
Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[1][2]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[4]
-
Ensure waste containers are kept closed at all times, except when adding waste.[2]
-
Store in a well-ventilated area, away from heat sources and incompatible materials.[1]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Personal Protective Equipment | Nitrile gloves, safety glasses, lab coat | General Lab Safety |
| Waste Container Type | Chemically compatible, leak-proof (e.g., HDPE) | [2] |
| Liquid Waste Headspace | Minimum 10% of container volume | General Lab Safety |
| Satellite Accumulation Area (SAA) Limit | Max. 55 gallons of hazardous waste or 1 quart of acutely toxic waste | [2] |
| Waste Storage Time Limit in SAA | Up to 12 months (or until container is full) | [2] |
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
References
Safeguarding Researchers: Personal Protective Equipment and Handling Guidelines for GLPG2451
For researchers, scientists, and drug development professionals, ensuring personal safety and proper handling of investigational compounds like GLPG2451 is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent cystic fibrosis transmembrane conductance regulator (CFTR) potentiator necessitates rigorous safety protocols.[1][2][3] This guidance provides essential safety and logistical information based on best practices for handling potent pharmaceutical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Given the potent nature of this compound, a comprehensive approach to personal protective equipment is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Nitrile or Neoprene Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Body Protection | Disposable Gown | Should be made of a low-permeability fabric. Must be changed at the end of each work session or if contaminated. |
| Eye Protection | Safety Goggles or Face Shield | Protects against splashes and aerosols. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the solid compound or when there is a risk of aerosol generation. |
Operational Plan: Safe Handling Workflow
A systematic workflow is essential to ensure safety at every stage of handling this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All solutions and solid waste containing this compound should be collected in clearly labeled, sealed containers.[4] These containers should be designated for hazardous chemical waste.
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.), pipette tips, and other materials that have come into contact with this compound should be collected in a designated hazardous waste container.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste.[5][6][7] Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols: General Guidance
While specific experimental protocols for this compound are not publicly available, the following general principles for handling potent compounds in a laboratory setting should be applied:
-
Designated Areas: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the risk of inhalation and contamination of the general laboratory space.
-
Risk Assessment: Before beginning any new procedure, a thorough risk assessment should be conducted to identify potential hazards and establish appropriate safety measures.
-
Emergency Procedures: Ensure that all personnel are aware of emergency procedures in case of a spill or accidental exposure. An eyewash station and safety shower should be readily accessible. In case of skin contact, wash the affected area immediately with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes. Seek medical attention for any significant exposure.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. kamatlab.com [kamatlab.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
